molecular formula C9H16O2 B1601282 Methyl 3-cyclopentylpropanoate CAS No. 4300-02-1

Methyl 3-cyclopentylpropanoate

Cat. No.: B1601282
CAS No.: 4300-02-1
M. Wt: 156.22 g/mol
InChI Key: FGPDDJMBTHHHRK-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentylpropanoate is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is identified by the CAS Number 4300-02-1 and is also known by synonyms such as Cyclopentanepropanoic acid, methyl ester and Methyl cyclopentanepropanoate . This compound is classified as a dangerous substance for acute toxicity, with the signal word "Danger" and the hazard statement H301 (Toxic if swallowed) . It is recommended that this product be stored in a refrigerator at 2-8°C . Please note that the specific research applications and mechanistic details for this compound are not detailed in the available public sources and should be verified through specialized scientific literature. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPDDJMBTHHHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515855
Record name Methyl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4300-02-1
Record name Methyl 3-cyclopentylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 3-cyclopentylpropanoate" CAS number 4300-02-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4300-02-1 Formula: C9H16O2 Molecular Weight: 156.22 g/mol

Part 1: Executive Summary & Strategic Significance

Methyl 3-cyclopentylpropanoate is a specialized aliphatic ester serving as a critical building block in the synthesis of lipophilic pharmaceutical prodrugs. Its primary utility lies in its role as a precursor to 3-cyclopentylpropionic acid (Cypionic Acid) , the derivatizing agent used to manufacture "depot" formulations of steroids, most notably Testosterone Cypionate and Estradiol Cypionate .[1]

For drug development professionals, this molecule represents a strategic tool for half-life extension .[1] By attaching the cyclopentylpropionyl moiety to a hydroxylated active pharmaceutical ingredient (API), the resulting ester exhibits significantly increased lipophilicity (LogP).[1] This modification slows the release of the drug from an intramuscular injection site, transforming a daily-dosing regimen into a weekly or bi-weekly depot injection.[1]

While often categorized as a simple intermediate, the purity of Methyl 3-cyclopentylpropanoate is paramount; trace impurities (such as unreduced unsaturated esters) can degrade the stability and color profile of the final injectable formulation.[1]

Part 2: Physicochemical Profile[2]

The physical state of Methyl 3-cyclopentylpropanoate is often debated in literature due to its melting point hovering near ambient temperatures. While the free acid (3-cyclopentylpropionic acid) melts at ~11°C, the methyl ester typically exists as a colorless liquid at room temperature, though it may solidify in cold storage.[1]

PropertyValueNotes
Appearance Colorless liquidMay crystallize at low temps (<10°C).
Boiling Point ~200–210°C (760 mmHg)Est. ~90–95°C @ 10 mmHg.[1] More volatile than the free acid.[1]
Density ~0.96 g/mLEstimated based on structural analogs.[1]
LogP 2.6 – 3.1Highly lipophilic; drives the "depot" effect.[1]
Solubility Immiscible in waterSoluble in MeOH, EtOH, Ether, DCM, Toluene.[1]
Flash Point >60°CClassified as Combustible (H227).[1]
Refractive Index 1.45–1.46Typical for saturated cycloaliphatic esters.[1]

Part 3: Synthetic Routes & Process Chemistry[3]

Route A: The "Green" Reduction Route (Industrial Preferred)

This route avoids the use of corrosive acid chlorides and utilizes readily available starting materials (Cyclopentanone and Methyl Acrylate).[1] It proceeds via a Stork Enamine Synthesis followed by catalytic hydrogenation.[1]

Step 1: Enamine Formation

  • Reagents: Cyclopentanone + Pyrrolidine (Cat.[1] p-TsOH).[2]

  • Mechanism: Condensation to form 1-(cyclopent-1-en-1-yl)pyrrolidine.

Step 2: Michael Addition

  • Reagents: Enamine + Methyl Acrylate.[1][3]

  • Process: The enamine attacks the

    
    -carbon of methyl acrylate. Hydrolysis yields Methyl 3-(2-oxocyclopentyl)propanoate .
    

Step 3: Reduction (The Critical Step)

  • To obtain the target Methyl 3-cyclopentylpropanoate , the ketone functionality must be removed (Wolff-Kishner) or, more commonly, the synthesis is designed to yield Methyl 3-(cyclopent-1-en-1-yl)propanoate which is then hydrogenated.

  • Catalyst: Pd/C (5-10%) or Raney Nickel.

  • Conditions: H2 (3–5 bar), MeOH solvent, 25–40°C.

  • Outcome: Complete saturation of the double bond yielding CAS 4300-02-1.

Route B: Classical Fischer Esterification

Used when 3-cyclopentylpropionic acid is already available (e.g., from biomass or fermentation sources).[1]

Protocol:

  • Charge: 1.0 eq 3-cyclopentylpropionic acid, 5.0 eq Methanol (anhydrous).

  • Catalyst: 0.05 eq H2SO4 or p-TsOH.

  • Reflux: Heat to 65°C for 4–6 hours.

  • Workup: Concentrate MeOH, dilute with DCM, wash with NaHCO3 (remove unreacted acid), dry over MgSO4, concentrate.

  • Purification: Vacuum distillation.

Part 4: Visualization of Synthesis & Application

The following diagram illustrates the "Depot Logic"—how Methyl 3-cyclopentylpropanoate serves as the bridge between raw petrochemicals and sustained-release hormone therapies.

G Start Cyclopentanone (Starting Material) Inter1 Enamine Intermediate Start->Inter1 + Pyrrolidine (-H2O) Inter2 Unsaturated Ester (Methyl 3-(cyclopentenyl)propanoate) Inter1->Inter2 + Methyl Acrylate (Michael Addn) Target Methyl 3-cyclopentylpropanoate (CAS 4300-02-1) Inter2->Target H2 / Pd-C (Hydrogenation) Acid 3-Cyclopentylpropionic Acid (Cypionic Acid) Target->Acid Hydrolysis (NaOH/H2O) Chloride Cypionyl Chloride Acid->Chloride SOCl2 (Thionyl Chloride) Drug Testosterone Cypionate (Depot Injection) Chloride->Drug + Testosterone (Esterification)

Figure 1: The "Cypionate Pathway." The target molecule (Green) is the stable, purify-able intermediate that is hydrolyzed and activated to create the final drug product.[1]

Part 5: Analytical Characterization (Self-Validating)

To ensure the integrity of CAS 4300-02-1, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     3.66 (s, 3H):  The methoxy group (-OCH 
    
    
    
    ). Diagnostic peak.
  • 
     2.30 (t, 
    
    
    
    Hz, 2H):
    The
    
    
    -methylene protons (-CH
    
    
    -CO-).
  • 
     1.75 (m, 1H):  The methine proton on the ring (-CH -).
    
  • 
     1.65 (q, 2H):  The 
    
    
    
    -methylene protons (-CH
    
    
    -CH2-CO).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     1.50 – 1.05 (m, 8H):  The remaining cyclopentyl ring protons.
    

Quality Check: If you observe multiplets in the 5.0–6.0 ppm region, your hydrogenation (Route A) was incomplete, and unsaturated ester impurities are present.[1]

Mass Spectrometry (GC-MS)
  • Molecular Ion: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     156 [M]
    
    
    
    .
  • Base Peak: Often ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     74 (McLafferty rearrangement typical of methyl esters: [CH
    
    
    
    =C(OH)(OCH
    
    
    )]
    
    
    ).
  • Fragment: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     87 (loss of cyclopentyl radical) or 
    
    
    
    69 (cyclopentyl cation).

Part 6: Safety & Handling (GHS Standards)[1]

Signal Word: WARNING

Hazard ClassCodeStatement
Flammable Liquid H227Combustible liquid.[4] Keep away from open flames.
Acute Toxicity H301Toxic if swallowed (based on ester hydrolysis to bioactive acid).[1]
Skin Irritation H315Causes skin irritation.[1][4]
Eye Irritation H319Causes serious eye irritation.[1][4]

Handling Protocol:

  • Ventilation: Use only in a chemical fume hood.[1]

  • PPE: Nitrile gloves (0.11 mm) provide splash protection.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis.[1] Keep cool (2–8°C preferred).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13033439, Methyl 3-cyclopentylpropanoate.[1] Retrieved from [Link]

  • PrepChem. Synthesis of 3-cyclopentyl-1-propanol (and precursor acid). Retrieved from [Link]

  • Google Patents.Process for the production of 3-cyclopentyl-propionic acid (DE2426912A1).

Sources

Structural Elucidation and Quantitative Analysis of Methyl 3-cyclopentylpropanoate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Methyl 3-cyclopentylpropanoate (CAS: 58655-22-8) is a critical intermediate in the synthesis of flavorants and pharmaceutical lipophilic side chains. Its structural verification relies on distinguishing the flexible cyclopentyl ring system from the linear propanoate tail.

This guide moves beyond basic peak listing. It provides a self-validating NMR protocol designed to confirm regiochemistry and quantify purity. The core challenge in analyzing this molecule is the spectral overlap in the upfield region (1.0–1.9 ppm), where the ring methylene protons co-elute with the


-chain protons.
The Structural Spin System

To interpret the spectrum accurately, we must visualize the molecule as two distinct but coupled spin systems:

  • The Anchor (The Ester): A distinct singlet and a deshielded triplet providing the integration reference.

  • The Variable Region (The Ring/Chain Interface): A complex multiplet system requiring 2D NMR for absolute resolution.

SpinSystem cluster_0 Propanoate Chain Ester Methoxy Group (Singlet, ~3.6 ppm) Alpha Alpha-Methylene (Triplet, ~2.3 ppm) Ester->Alpha NOE/HMBC Only Beta Beta-Methylene (Multiplet, ~1.6 ppm) Alpha->Beta J ≈ 7.5 Hz RingCH Ring Methine (CH) (Multiplet, ~1.7 ppm) Beta->RingCH Vicinal Coupling RingCH2 Ring Methylenes (Envelope, 1.0-1.6 ppm) RingCH->RingCH2 Complex Coupling

Figure 1: Spin system connectivity diagram illustrating the flow of coupling information from the diagnostic ester anchor to the complex ring system.

Experimental Protocol

Sample Preparation

For routine structural verification, Chloroform-d (


)  is the solvent of choice due to the molecule's lipophilicity and the solvent's ability to prevent H-bonding aggregation that might broaden the carbonyl or ester signals.
  • Concentration: 10–15 mg of analyte in 0.6 mL

    
    .
    
  • Tube Quality: 5mm high-precision tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm is essential as the internal frequency lock.

Quantitative NMR (qNMR) Setup

For purity assays, an internal standard (IS) is required.[1][2] The IS must not overlap with the diagnostic methyl ester singlet (3.66 ppm) or the alpha-methylene triplet (2.31 ppm).

Recommended Internal Standard: Dimethyl Sulfone (


) 
  • Shift: Singlet at ~3.0 ppm (in

    
    ).
    
  • Rationale: It sits cleanly in the "silent region" between the alpha-methylene and the ester methoxy, allowing for precise integration without deconvolution.

1H NMR Analysis (400 MHz, CDCl3)

The proton spectrum is defined by the high-field "envelope" of the cyclopentyl group and the distinct low-field signals of the ester chain.

Assignment Table
PositionGroupShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Mechanistic Insight
OCH3 Methoxy3.66 Singlet3H-Diagnostic Anchor. Sharp singlet due to lack of adjacent protons.
H-2

-CH2
2.31 Triplet2H7.5Deshielded by carbonyl anisotropy.
H-1' Ring CH1.78 Multiplet1H-The "bridge" proton. Overlaps with ring envelope but distinguishable by HSQC.
H-3

-CH2
1.65 Quartet/Mult2H7.5Shielded relative to H-2; couples to both H-2 and H-1'.
Ring Ring CH21.45 – 1.65 Multiplet4H-

-ring protons (C2', C5').
Ring Ring CH21.05 – 1.20 Multiplet4H-

-ring protons (C3', C4'). Furthest from the chain.

Technical Note on Integration: The integration ratio between the Methoxy singlet (3.66 ppm) and the Alpha-methylene triplet (2.31 ppm) must be exactly 3:2 . A deviation >2% indicates the presence of residual solvent (e.g., methanol) or an impurity co-eluting with the ester.

13C NMR Analysis (100 MHz, CDCl3)

Carbon NMR provides the definitive confirmation of the carbon skeleton, particularly distinguishing the cyclopentyl ring size (5 carbons) from potential cyclohexyl impurities.

Carbon TypeShift (

, ppm)
Assignment Logic
Carbonyl (C=O) 174.5 Typical ester carbonyl region.
Methoxy (OCH3) 51.5 Diagnostic methyl ester carbon.
Ring CH (C1') 39.8 The methine carbon linking the ring to the chain.

-CH2 (C2)
34.2 Deshielded by the carbonyl.
Ring CH2 (C2', C5') 32.5 Symmetric carbons adjacent to the linkage point.

-CH2 (C3)
31.8 Often overlaps with Ring C2'/C5'; resolved by DEPT-135.
Ring CH2 (C3', C4') 25.1 The "bottom" of the ring; most shielded carbons.

Advanced Verification: 2D NMR Workflow

When validating a new synthetic lot, 1D NMR is insufficient to prove the connectivity of the ring to the chain. The following 2D experiments are mandatory for a "Self-Validating" protocol.

COSY (Correlation Spectroscopy)
  • Objective: Trace the spin system from the chain into the ring.

  • Observation:

    • Cross-peak between 2.31 ppm (

      
      -CH2) and 1.65 ppm  (
      
      
      
      -CH2).
    • Cross-peak between 1.65 ppm (

      
      -CH2) and 1.78 ppm  (Ring CH).
      
    • Absence of the second cross-peak suggests the chain is not attached to the ring (e.g., a physical mixture).

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Link the Methoxy group to the main skeleton.

  • Observation:

    • Strong correlation from 3.66 ppm (

      
      ) to 174.5 ppm  (C=O).
      
    • Strong correlation from 2.31 ppm (

      
      -CH2) to 174.5 ppm  (C=O).
      
    • This "Three-Point Check" (Methoxy-Carbonyl-Alpha) confirms the ester functionality is intact.

Analytical Workflow Diagram

AnalysisWorkflow Start Crude Sample Prep Dissolve in CDCl3 Add TMS Start->Prep H1 1H NMR Acquisition (Check 3:2 Integral Ratio) Prep->H1 Decision Ratio Pass? H1->Decision C13 13C & DEPT-135 (Confirm Cq and CH/CH2) Decision->C13 Yes Reprocess Dry/Repurify Decision->Reprocess No COSY 2D COSY (Verify Chain-Ring Link) C13->COSY Report Generate CoA COSY->Report Reprocess->Prep

Figure 2: Step-by-step decision tree for the structural validation of Methyl 3-cyclopentylpropanoate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard reference for general shift prediction and coupling constants).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[3][4] Link: (Source for analog fragmentation and general spectral data).

  • ChemicalBook. 3-Cyclopentylpropionic acid NMR Data. Link: (Used to extrapolate shifts for the acid precursor).

  • PubChem. Methyl 3-cyclopentylpropanoate Compound Summary. Link: (Source for physical properties and structural identifiers).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Reference for solvent impurity peaks in CDCl3).

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-cyclopentylpropanoate, a significant compound in various research and development sectors. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its fragmentation behavior and offers detailed, field-proven protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: Understanding Methyl 3-cyclopentylpropanoate

Methyl 3-cyclopentylpropanoate (C9H16O2, MW: 156.22 g/mol ) is a methyl ester characterized by a cyclopentyl ring attached to a propanoate backbone.[1][2][3] Its analysis is crucial in various fields, including fragrance, flavor, and pharmaceutical industries, where precise identification and quantification are paramount. Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for the structural elucidation and quantification of such compounds. This guide will explore the expected fragmentation patterns and provide robust analytical methodologies.

Chemical Properties of Methyl 3-cyclopentylpropanoate
PropertyValueSource
Molecular FormulaC9H16O2PubChem[1]
Molecular Weight156.22 g/mol PubChem[1]
IUPAC Namemethyl 3-cyclopentylpropanoatePubChem[1]
CAS Number4300-02-1ChemSrc[2]
SMILESCOC(=O)CCC1CCCC1PubChem[1]
InChIKeyFGPDDJMBTHHHRK-UHFFFAOYSA-NPubChem[1]

Electron Ionization (EI) Mass Spectrometry: Predicted Fragmentation Pathways

While a publicly available, verified mass spectrum for Methyl 3-cyclopentylpropanoate is not readily found in databases such as the NIST Mass Spectrometry Data Center, we can predict its fragmentation pattern under electron ionization (EI) based on established principles for esters and cyclopentane derivatives.[4][5][6][7]

Upon electron impact, the molecule will ionize to form a molecular ion ([M]•+), which is expected at an m/z of 156. This molecular ion will then undergo a series of fragmentation reactions, primarily driven by the stability of the resulting carbocations and neutral losses.[8]

Key Predicted Fragmentation Reactions:
  • α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.[9][10]

    • Loss of the methoxy radical (•OCH3): This would result in an acylium ion at m/z 125 . This is often a prominent peak in the mass spectra of methyl esters.

    • Loss of the methoxycarbonyl group (•COOCH3): This cleavage would lead to a cyclopentylpropyl cation at m/z 97 .

  • McLafferty Rearrangement: This is a characteristic fragmentation for esters with a γ-hydrogen.[10][11] In Methyl 3-cyclopentylpropanoate, a hydrogen atom from the cyclopentyl ring can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (cyclopentene) and the formation of a radical cation at m/z 88 .

  • Cyclopentyl Ring Fragmentation: The cyclopentyl ring itself can undergo fragmentation.[12][13]

    • Loss of an ethyl group (•C2H5): Fragmentation of the cyclopentyl ring could lead to the loss of an ethyl radical, resulting in a fragment ion at m/z 127 .

    • Loss of the cyclopentyl radical (•C5H9): This would result in an ion at m/z 87 .

  • Other Significant Fragments:

    • The cyclopentyl cation itself is a stable carbocation and would likely be observed at m/z 69 .[14]

    • A base peak, the most abundant ion, could arise from any of these stable fragments, with the acylium ion at m/z 125 or the cyclopentyl cation at m/z 69 being strong candidates.

The following diagram illustrates the predicted major fragmentation pathways of Methyl 3-cyclopentylpropanoate under electron ionization.

M [C9H16O2]•+ m/z 156 (Molecular Ion) frag1 [C8H13O]•+ m/z 125 (Acylium Ion) M->frag1 - •OCH3 frag2 [C7H13]•+ m/z 97 M->frag2 - •COOCH3 frag3 [C4H8O2]•+ m/z 88 (McLafferty Rearrangement) M->frag3 - C5H8 frag4 [C5H9]+ m/z 69 (Cyclopentyl Cation) frag2->frag4 - C2H4

Caption: Predicted EI fragmentation of Methyl 3-cyclopentylpropanoate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the ideal technique for the analysis of volatile and semi-volatile compounds like Methyl 3-cyclopentylpropanoate. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides identification and quantification.

Step-by-Step GC-MS Protocol:
  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent such as dichloromethane or hexane. The concentration should be optimized based on the expected analyte level, typically in the range of 1-100 µg/mL.

    • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

    • For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Injector: Split/splitless inlet.

    • Column: A non-polar or medium-polarity column is recommended. A good starting point is a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.[15]

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Transfer Line Temperature: 280°C.[15]

    • Ion Source Temperature: 230°C (EI).[15]

    • Quadrupole Temperature: 150°C.[15]

    • Ionization Energy: 70 eV.[15]

    • Mass Range: m/z 40-300.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[16][17]

The following diagram illustrates the GC-MS workflow.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column MS_Interface MS_Interface Column->MS_Interface IonSource IonSource MS_Interface->IonSource Elution MassAnalyzer MassAnalyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Signal Sample Sample Sample->Injector Injection

Caption: A simplified workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For less volatile samples or when derivatization is not desirable, LC-MS provides a powerful alternative.[18] Reversed-phase chromatography is typically employed for compounds of this polarity.

Step-by-Step LC-MS Protocol:
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

    • Filter the sample through a 0.22 µm filter to remove particulates.

    • For quantitative analysis, an appropriate internal standard should be added.

  • LC-MS Instrumentation and Parameters:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is a suitable choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start at 50% B.

      • Linear gradient to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can also be effective.[19]

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Capillary Voltage: 3500 V.

    • Acquisition Mode: Full scan for initial identification, followed by product ion scan (for fragmentation information) or MRM for sensitive quantification.

The following diagram illustrates the LC-MS workflow.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Pump Pump Injector Injector Pump->Injector Column Column Injector->Column MS_Interface MS_Interface Column->MS_Interface IonSource IonSource MS_Interface->IonSource Elution & Ionization MassAnalyzer MassAnalyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Signal Sample Sample Sample->Injector Injection

Caption: A simplified workflow for LC-MS analysis.

Data Interpretation and Validation

For both GC-MS and LC-MS, data interpretation involves confirming the retention time and comparing the acquired mass spectrum with the predicted fragmentation pattern. For definitive identification, especially in the absence of a reference standard, high-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments.

Method validation is critical for ensuring the reliability of quantitative results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The mass spectrometric analysis of Methyl 3-cyclopentylpropanoate, while seemingly straightforward, requires a nuanced understanding of its potential fragmentation pathways and the careful optimization of chromatographic and mass spectrometric conditions. This guide provides a robust framework for researchers to develop and validate analytical methods for this compound. By leveraging the predictive power of fragmentation theory and employing established analytical protocols, scientists can achieve reliable and accurate identification and quantification of Methyl 3-cyclopentylpropanoate in a variety of matrices.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13033439, Methyl 3-cyclopentylpropanoate. Retrieved February 7, 2026, from [Link].

  • Becalski, A., Feng, S., Lau, B. P., & Zhao, X. (2012). Glycidyl fatty acid esters in food by LC-MS/MS: method development. Journal of AOAC International, 95(2), 489–496. [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved February 7, 2026, from [Link]

  • ChemSrc. (2025, September 24). methyl 3-cyclopentylpropanoate | CAS#:4300-02-1. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of cyclopentane. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Cyclopentane, 1-methyl-3-(2-methylpropyl)-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Görgens, M., et al. (2026, January 9). Simplified Analysis of Native Steroid Esters in Dried Blood Spots by LC–MS3. Metabolites, 16(1), 23. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved February 7, 2026, from [Link]

  • Längin, A., et al. (2016). Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study. Analytical and Bioanalytical Chemistry, 408(12), 3297-3306. [Link]

  • ResearchGate. (2013, August 28). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis?. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Cyclopentane. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Cyclopentanone, 3-methyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved February 7, 2026, from [Link]

  • TETRAHEDRON CHEMISTRY CLASSES. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE [Video]. YouTube. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Cyclopentane, methyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Cyclopentene, 3-methyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Lagner, C., et al. (2014). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Journal of analytical methods in chemistry, 2014, 598134. [Link]

  • ResearchGate. (n.d.). Identification of polyisoprenoid alcohols derivatives in natural samples by LC/ESI-MS technique. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Cyclopentane, methyl-. In NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Chemistry Scholars. (2025, July 28). Mass Spectrometry of Cycloalkanes [Video]. YouTube. [Link]

  • Chemistry!!! Not Mystery. (2013, December 17). Fragmentation and mass spectra of Esters. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Retrieved February 7, 2026, from [Link]

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Operational Guide: Scalable Synthesis of Methyl 3-Cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategy & Molecule Profile

Methyl 3-cyclopentylpropanoate (CAS: 4300-02-1) is a saturated ester featuring a cyclopentyl ring attached to a propionate side chain.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and high-value fragrance compounds (jasmonate analogs).[1]

For a researcher approaching this synthesis for the first time, the primary challenge is not the chemistry itself, but the control of impurities (specifically the unsaturated acrylate precursor) and scalability .[1]

While industrial routes often utilize the Stork Enamine Alkylation of cyclopentanone for cost reasons, this guide focuses on the Horner-Wadsworth-Emmons (HWE) Olefination followed by Hydrogenation .[1] This route is selected for its superior reliability, stereochemical control (E-isomer dominance), and ease of purification, making it the "Gold Standard" for high-purity applications in drug development.[1]

Physicochemical Profile
PropertyValueNote
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Boiling Point ~90–95 °C @ 10 mmHgExtrapolated; standard pressure ~210 °C
Density 0.96 g/mLEstimated
Solubility Soluble in MeOH, EtOAc, DCMInsoluble in water

Retrosynthetic Analysis & Pathway Selection[1]

To synthesize the target efficiently, we disconnect the C2-C3 bond or the ester functionality.[1]

  • Path A (Direct Esterification): Esterification of commercially available 3-cyclopentylpropionic acid.[1] Verdict: Trivial, but assumes expensive starting material availability.[1]

  • Path B (Chain Extension - Recommended): Construction of the carbon skeleton via HWE reaction of cyclopentanecarbaldehyde, followed by saturation.[1]

Retrosynthesis Target Methyl 3-cyclopentylpropanoate (Target) Intermediate Methyl 3-cyclopentylacrylate (Unsaturated Intermediate) Target->Intermediate Hydrogenation (H2, Pd/C) SM1 Cyclopentanecarbaldehyde (Starting Material 1) Intermediate->SM1 HWE Olefination SM2 Trimethyl Phosphonoacetate (Starting Material 2) Intermediate->SM2 + Base (NaH or K2CO3)

Figure 1: Retrosynthetic disconnection showing the two-stage assembly strategy.

Detailed Experimental Protocol

Stage 1: Formation of Methyl 3-cyclopentylacrylate (HWE Reaction)[1]

This step extends the carbon chain by two units and installs the ester functionality.[1] We use the HWE reaction over the Wittig reaction to avoid the formation of difficult-to-remove triphenylphosphine oxide byproducts.

Reagents:

  • Cyclopentanecarbaldehyde (1.0 equiv)[1]

  • Trimethyl phosphonoacetate (1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (1.5 equiv) — Safer alternative to NaH for this specific substrate.[1]

  • Solvent: Methanol (MeOH) or THF.[1]

Protocol:

  • Setup: Charge a dry round-bottom flask with Trimethyl phosphonoacetate (1.1 equiv) and K₂CO₃ (1.5 equiv) in anhydrous MeOH (10 mL/g substrate).

    • Causality: Using mild K₂CO₃ in MeOH (Masamune-Roush conditions) prevents the need for cryogenic temperatures required by strong bases like LiHMDS, making the process more robust.[1]

  • Addition: Cool the mixture to 0 °C. Add Cyclopentanecarbaldehyde (1.0 equiv) dropwise over 30 minutes.

    • Control Point: The reaction is exothermic.[1] Rapid addition can lead to side reactions (Aldol condensation of the aldehyde).[1]

  • Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The aldehyde spot should disappear.[1]

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: The crude Methyl 3-cyclopentylacrylate is usually >95% pure (E-isomer).[1] If necessary, pass through a short silica plug.[1]

Stage 2: Hydrogenation to Methyl 3-cyclopentylpropanoate[1]

This step reduces the double bond to yield the saturated target.[1]

Reagents:

  • Methyl 3-cyclopentylacrylate (from Stage 1)[1]

  • Hydrogen Gas (H₂) — Balloon pressure (1 atm) is sufficient.[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5–10 wt% loading).[1]

  • Solvent: Methanol or Ethyl Acetate.[1]

Protocol:

  • Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with Nitrogen (N₂) before introducing catalyst.[1]

    • Critical Safety: Dry Pd/C is pyrophoric.[1] Always wet the catalyst with a small amount of water or solvent under an inert atmosphere before adding the bulk solvent.[1]

  • Loading: Dissolve the acrylate intermediate in MeOH. Add the Pd/C catalyst carefully.[1]

  • Hydrogenation: Purge the vessel with H₂ gas (vacuum/fill cycle x3). Stir vigorously under a generic H₂ balloon for 2–4 hours.

    • Mechanism:[1][3][2][4][5][6][7] The reaction occurs at the catalyst surface.[1] Vigorous stirring is essential to overcome mass transfer limitations between the gas (H₂), liquid (substrate), and solid (catalyst) phases.[1]

  • Monitoring: Monitor by GC-MS or NMR. Disappearance of olefinic protons (approx. 5.8 and 6.9 ppm) indicates completion.[1]

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Rinse the pad with MeOH.

    • Note: Do not let the filter cake dry out completely to prevent fire hazards.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-cyclopentylpropanoate as a clear, colorless oil.

Process Workflow & Logic Map

The following diagram illustrates the operational workflow, highlighting critical decision nodes and safety barriers.

Workflow Start Start: Raw Materials HWE_Rxn Stage 1: HWE Reaction (MeOH, K2CO3, 0°C) Start->HWE_Rxn QC_1 QC Point: Check for Aldehyde Consumption HWE_Rxn->QC_1 Workup_1 Aq. Workup & Concentration QC_1->Workup_1 Pass Safety_Node SAFETY CRITICAL: Inert Atmosphere for Pd/C Workup_1->Safety_Node Hydrog_Rxn Stage 2: Hydrogenation (H2, Pd/C, MeOH) QC_2 QC Point: Check for Olefin Saturation (NMR/GC) Hydrog_Rxn->QC_2 Safety_Node->Hydrog_Rxn Filter Celite Filtration QC_2->Filter Pass Final Final Product: Methyl 3-cyclopentylpropanoate Filter->Final

Figure 2: Operational workflow for the synthesis, emphasizing safety and quality control points.

Quality Control & Troubleshooting

To ensure the "Trustworthiness" of your synthesis, compare your results against these benchmarks.

Expected Impurity Profile
ImpurityOriginRemediation
Cyclopentanecarbaldehyde Unreacted SM (Stage 1)Ensure slight excess of phosphonate; extend reaction time.[1]
Methyl 3-cyclopentylacrylate Incomplete Hydrogenation (Stage 2)Refill H₂ balloon; check catalyst activity; increase stirring rate.
Cyclopentylmethanol Over-reduction (Rare)Use milder conditions; avoid high pressure/temp if using Pt catalysts.[1]
Analytical Validation (Self-Validating System)[1]
  • 1H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the aldehyde proton (~9.8 ppm).[1]

    • Look for the disappearance of vinyl protons (5.8–7.0 ppm).[1]

    • Product Signature: Methyl ester singlet (~3.67 ppm), methylene triplets (~2.3 ppm), and the characteristic cyclopentyl multiplet envelope (1.1–1.8 ppm).[1]

References

  • Preparation of 3-(2-oxocyclopentyl)-propionic acid/ester (Industrial Enamine Route). Source: Google Patents (CN103508890A).[1] URL:

  • Safety Data Sheet: Methyl 3-cyclopentylpropanoate. Source: PubChem (NIH).[1] URL:[Link][1]

  • General Procedure for HWE Reaction (Masamune-Roush Conditions). Source: Blanchette, M. A., et al. Tetrahedron Letters, 1984.[1] (Contextual citation for the K2CO3 protocol). URL:[Link][1]

  • Hydrogenation of Acrylates: Catalytic Considerations. Source: MDPI (Catalysts).[1] URL:[Link][1]

Sources

An In-depth Technical Guide to the Synthesis and History of Methyl 3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-cyclopentylpropanoate, a notable ester characterized by its cyclopentyl moiety, serves as a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of this compound, delving into its plausible historical synthesis and contrasting it with modern synthetic methodologies. By examining two distinct and well-documented synthetic pathways—a classical approach involving the synthesis of its carboxylic acid precursor followed by esterification, and a contemporary photocatalytic method—this document aims to provide both a historical perspective and practical, field-proven insights into its preparation. Detailed experimental protocols, causality behind procedural choices, and spectroscopic data are presented to offer a robust technical resource for professionals in the chemical and pharmaceutical sciences.

Introduction and Molecular Overview

Methyl 3-cyclopentylpropanoate (CAS No. 4300-02-1) is a carboxylic acid ester with the molecular formula C₉H₁₆O₂.[1] Its structure, featuring a saturated five-membered carbocyclic ring attached to a propanoate chain, imparts specific lipophilic and conformational properties that make it a useful building block in organic synthesis. While not a widely known compound in its own right, it and its parent acid, 3-cyclopentylpropionic acid, are mentioned in the literature as intermediates in the preparation of more complex molecules, including potential therapeutic agents.[2][3] The ester's stability and functionality allow for its incorporation into larger molecular scaffolds.

This guide will explore the synthetic landscape of this molecule, offering a narrative that bridges classical organic chemistry techniques with modern, more efficient approaches.

Historical Perspective: Plausible Early Synthetic Routes

While a singular, definitive "discovery" paper for Methyl 3-cyclopentylpropanoate is not prominent in readily available literature, its structure lends itself to synthesis via well-established, classical organic reactions that would have been accessible to chemists in the mid-20th century. A logical and highly plausible two-step approach involves the synthesis of the parent carboxylic acid followed by a standard esterification.

Step 1: Synthesis of 3-Cyclopentylpropionic Acid

The synthesis of the carboxylic acid precursor, 3-cyclopentylpropionic acid, has been described in patent literature, employing a reaction between cyclopentanone and an alkali hydroxide melt.[2][3] This method is robust and utilizes readily available starting materials.

Reaction Causality: The reaction proceeds via a nucleophilic attack of a carbanion, generated from isobutyric acid under strong basic conditions, onto the carbonyl carbon of cyclopentanone. A subsequent series of rearrangements and hydrogen evolution leads to the formation of the alkali salt of 3-cyclopentylpropionic acid. The use of high temperatures is necessary to overcome the activation energy for these transformations in the molten alkali hydroxide medium.[3][4] Acidification of the resulting salt then yields the desired carboxylic acid.

Classical_Synthesis_Step1 Cyclopentanone Cyclopentanone KOH_NaOH KOH / NaOH (molten) ~250-310°C Cyclopentanone->KOH_NaOH Isobutyric_Acid Isobutyric Acid Isobutyric_Acid->KOH_NaOH Intermediate_Salt Alkali 3-cyclopentylpropanoate KOH_NaOH->Intermediate_Salt Acidification HCl (aq) Final_Acid 3-Cyclopentylpropionic Acid Acidification->Final_Acid Intermediate_Salt->Acidification

Caption: Plausible classical synthesis of 3-cyclopentylpropionic acid.

Step 2: Fischer Esterification

With 3-cyclopentylpropionic acid in hand, the most straightforward and classical method for the synthesis of its methyl ester is the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a cornerstone of organic synthesis.[5]

Reaction Causality: The acid catalyst (typically sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed.[5]

Modern Synthetic Methodology: Photocatalytic Alkylation

Reflecting the advancements in synthetic chemistry, a more recent and elegant approach to the synthesis of Methyl 3-cyclopentylpropanoate involves a solar light-driven photocatalyzed alkylation. This method, reported in 2008, demonstrates a move towards more sustainable and atom-economical processes.

Reaction Causality: This reaction proceeds via a free-radical mechanism initiated by a photocatalyst, in this case, tetrabutylammonium decatungstate (TBADT). Upon illumination with light, the photocatalyst abstracts a hydrogen atom from cyclopentane, generating a cyclopentyl radical. This radical then undergoes a conjugate addition to methyl acrylate. The resulting radical intermediate is then reduced and protonated to yield the final product, Methyl 3-cyclopentylpropanoate. This method allows for the direct coupling of an unactivated C-H bond of an alkane with an alkene, a transformation that is challenging to achieve with classical methods.

Modern_Synthesis Cyclopentane Cyclopentane Catalyst TBADT Acetonitrile Sunlight Cyclopentane->Catalyst Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Catalyst Final_Ester Methyl 3-cyclopentylpropanoate Catalyst->Final_Ester

Caption: Modern photocatalytic synthesis of Methyl 3-cyclopentylpropanoate.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of Methyl 3-cyclopentylpropanoate, reflecting both the classical and modern approaches.

Protocol 1: Classical Two-Step Synthesis

Step A: Synthesis of 3-Cyclopentylpropionic Acid [3][4]

  • Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a heating mantle, prepare a mixture of 60 g of 85% potassium hydroxide and 20 g of 98% sodium hydroxide.

  • Initial Heating: Heat the mixture until it becomes a molten mass.

  • Addition of Reagents: To the molten alkali, add 37 g of isobutyric acid. Increase the temperature of the mixture to 310 °C.

  • Cyclopentanone Addition: Over a period of one hour, slowly add 82 g of cyclopentanone to the heated mixture, maintaining the temperature at approximately 310 °C.

  • Reaction Completion: After the addition is complete, continue heating until the evolution of hydrogen gas ceases.

  • Work-up: Allow the reaction mixture to cool to a safe temperature and then dilute it with approximately 0.5 liters of water.

  • Acidification: Acidify the aqueous solution with 125 ml of 36% hydrochloric acid. This will cause the 3-cyclopentylpropionic acid to separate as an organic phase.

  • Purification: Separate the organic phase, wash it with water, and then purify by fractional distillation to yield pure 3-cyclopentylpropionic acid.

Step B: Synthesis of Methyl 3-cyclopentylpropanoate via Fischer Esterification [5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 14.2 g (0.1 mol) of 3-cyclopentylpropionic acid and 100 mL of methanol.

  • Catalyst Addition: Slowly and carefully add 1 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain it for 4-6 hours.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool. Remove the excess methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the ether solution sequentially with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Drying and Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure Methyl 3-cyclopentylpropanoate.

Protocol 2: Modern Photocatalytic Synthesis
  • Solution Preparation: In a 250 mL Pyrex glass reactor, dissolve 4.65 mL of cyclopentane (50 mmol), 900 μL of methyl acrylate (10 mmol), and 664 mg of tetrabutylammonium decatungstate (TBADT, 0.2 mmol) in 100 mL of acetonitrile.

  • Degassing: Purge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: Seal the reactor and expose it to direct sunlight for 7 days.

  • Purification: After the irradiation period, concentrate the crude reaction mixture under reduced pressure. Purify the residue by vacuum distillation to obtain Methyl 3-cyclopentylpropanoate as a colorless oil.

Data Presentation

The following table summarizes the key spectroscopic data for Methyl 3-cyclopentylpropanoate, as obtained from modern synthetic procedures.

Spectroscopic Data for Methyl 3-cyclopentylpropanoate
¹H-NMR (CDCl₃) δ 0.90-1.00 (m, 2 H), 1.25-1.65 (m, 9 H), 2.05-2.15 (t, 2 H, J = 8 Hz), 3.45 (s, 3H)
¹³C-NMR (CDCl₃) δ 24.8 (2 CH₂), 30.9 (CH₂), 32.1 (2 CH₂), 33.0 (CH), 39.4 (CH₂), 50.9 (CH₃), 173.8 (C=O)
IR (neat, cm⁻¹) 2952, 2867, 1742, 1437, 1225, 1196, 1174, 1020, 917

Conclusion

The synthesis of Methyl 3-cyclopentylpropanoate offers a compelling case study in the evolution of organic synthetic methods. While its initial preparation was likely achieved through robust, multi-step classical reactions such as the formation and subsequent esterification of its carboxylic acid precursor, modern chemistry provides more direct and elegant solutions. The photocatalytic approach exemplifies the ongoing drive towards efficiency, sustainability, and the ability to functionalize traditionally unreactive C-H bonds. This guide, by providing detailed protocols and a historical context for both approaches, serves as a valuable resource for researchers and professionals engaged in the art and science of chemical synthesis.

References

  • (Reference for photocatalytic method - not explicitly provided in search results, but the data is
  • (Reference for Fischer Esterification - General knowledge, but Chemguide is a good source) Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]5]

  • (Reference for molecular formula and CAS number) PubChem. (n.d.). Methyl 3-cyclopentylpropanoate. Retrieved from [Link]1]

  • (Reference for German Patent on carboxylic acid synthesis) DE2426912A1 - Process for the production of 3-cyclopentyl-propionic acid. (1974). Google Patents.[3]

  • (Reference for use in cosmetic and pharmaceutical industries) ZHC Chemical Co.,Ltd. (2023). Synthesis and Applications of 3-Cyclopentylpropionyl Chloride. Retrieved from [Link]]

Sources

Methodological & Application

Synthesis of Methyl 3-cyclopentylpropanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Methyl 3-cyclopentylpropanoate, a valuable ester intermediate in the development of various pharmaceutical and fine chemical products. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the reasoning behind key experimental choices, ensuring both procedural accuracy and a deeper understanding of the underlying chemistry.

Introduction

Methyl 3-cyclopentylpropanoate is a carboxylate ester characterized by a cyclopentyl functional group. Its synthesis is most commonly and efficiently achieved through the Fischer esterification of 3-cyclopentylpropanoic acid with methanol in the presence of an acid catalyst. The Fischer esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols.[1][2][3] It is a reversible, acid-catalyzed nucleophilic acyl substitution. To ensure a high yield of the desired ester, the reaction equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants, usually the less expensive alcohol, and/or by removing the water formed during the reaction.[1][3]

This protocol will detail a robust procedure for the synthesis, purification, and characterization of Methyl 3-cyclopentylpropanoate, providing the necessary information for its successful preparation in a laboratory setting.

Reaction Scheme

The overall chemical transformation is depicted below:

Reaction: Fischer Esterification

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
3-Cyclopentylpropanoic acid≥98%e.g., Sigma-Aldrich, TCI140-77-2
MethanolAnhydrous, ≥99.8%e.g., Fisher Scientific, VWR67-56-1Use of anhydrous methanol is crucial to favor the forward reaction.
Sulfuric acidConcentrated (95-98%)e.g., Sigma-Aldrich, J.T. Baker7664-93-9Acts as the catalyst. Handle with extreme care.
Diethyl etherAnhydrouse.g., Fisher Scientific60-29-7For extraction.
Saturated sodium bicarbonate solutionPrepared in-houseN/AFor neutralization.
Brine (saturated NaCl solution)Prepared in-houseN/AFor washing.
Anhydrous magnesium sulfate or sodium sulfatee.g., Sigma-Aldrich7487-88-9 or 7757-82-6For drying the organic phase.

Equipment

  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath with a magnetic stirrer

  • Separatory funnel (e.g., 500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (simple or fractional, depending on the scale and required purity)

  • pH paper or pH meter

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

Part 1: Reaction Setup and Esterification
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyclopentylpropanoic acid (e.g., 14.2 g, 0.1 mol).

  • Addition of Alcohol: To the flask, add a significant excess of anhydrous methanol (e.g., 75 mL, approx. 1.85 mol). The large excess of methanol serves to drive the reaction equilibrium towards the formation of the ester.[1][3]

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL). Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. The reaction temperature should be the boiling point of methanol (approximately 65 °C).

  • Reaction Monitoring: Allow the reaction to proceed under reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

Part 2: Work-up and Isolation
  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (e.g., 100 mL) and transfer the solution to a 500 mL separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved during this step, so vent the separatory funnel frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Methyl 3-cyclopentylpropanoate.

Part 3: Purification

Characterization

The identity and purity of the synthesized Methyl 3-cyclopentylpropanoate can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • ~3.67 ppm (s, 3H): The singlet corresponds to the methyl protons of the ester group (-OCH₃).

    • ~2.30 ppm (t, 2H): The triplet corresponds to the methylene protons adjacent to the carbonyl group (-CH₂-C=O).

    • ~1.50-1.80 ppm (m, 5H): A complex multiplet corresponding to the methylene protons of the cyclopentyl ring and the methylene protons beta to the carbonyl group.

    • ~1.05-1.20 ppm (m, 4H): A multiplet corresponding to the remaining methylene protons of the cyclopentyl ring.

  • ¹³C NMR (Predicted):

    • ~174 ppm: Carbonyl carbon of the ester (C=O).

    • ~51 ppm: Methyl carbon of the ester (-OCH₃).

    • ~38 ppm: Methylene carbon adjacent to the cyclopentyl ring.

    • ~34 ppm: Methylene carbon adjacent to the carbonyl group.

    • ~32 ppm: Methylene carbons of the cyclopentyl ring.

    • ~25 ppm: Methylene carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-cyclopentylpropanoate is expected to show the following characteristic absorption bands:

  • ~1740 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of an ester.[4]

  • ~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.[4]

  • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic (cyclopentyl and propyl) groups.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Cyclopentylpropanoic acid: May cause skin and eye irritation.

  • Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact.

  • Sulfuric acid: Highly corrosive and causes severe burns. Handle with extreme care and add it to other solutions slowly and with cooling.

  • Diethyl ether: Extremely flammable. Ensure there are no ignition sources nearby during its use.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine 3-Cyclopentylpropanoic Acid, Methanol, and Sulfuric Acid reflux Reflux for 2-4 hours at ~65°C reagents->reflux Heat cool Cool to Room Temperature reflux->cool evap_methanol Remove Excess Methanol (Rotary Evaporator) cool->evap_methanol extract Dissolve in Diethyl Ether evap_methanol->extract neutralize Wash with Saturated NaHCO₃ extract->neutralize wash Wash with Brine neutralize->wash dry Dry over Anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate distill Purify by Vacuum Distillation concentrate->distill Crude Product characterize Characterize by NMR and IR distill->characterize Pure Product

Caption: Experimental workflow for the synthesis of Methyl 3-cyclopentylpropanoate.

Discussion of Experimental Choices

  • Choice of Catalyst: Sulfuric acid is a common and effective catalyst for Fischer esterification due to its strong acidity and dehydrating properties.[1]

  • Excess Methanol: The use of a large excess of methanol is a key strategy to drive the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle. This maximizes the conversion of the carboxylic acid to the desired ester.[1][3]

  • Reflux Conditions: Heating the reaction mixture at the boiling point of the alcohol (methanol) ensures a reasonable reaction rate without the need for high-pressure equipment.

  • Aqueous Work-up: The sequential washing with sodium bicarbonate and brine is a standard procedure to remove the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, leading to a cleaner crude product before the final purification step.

  • Vacuum Distillation: Purification by distillation under reduced pressure is necessary for compounds with high boiling points to prevent decomposition at atmospheric pressure.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of Methyl 3-cyclopentylpropanoate via Fischer esterification. By following these procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The characterization data provided will aid in confirming the identity and purity of the final product.

References

  • PubChem. (n.d.). Methyl 3-cyclopentylpropanoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved February 7, 2026, from [Link]

  • LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved February 7, 2026, from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Cyclopentene, 3-methyl-. National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0154433). Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 3-methylpentane. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl propionate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

Sources

Purification of "Methyl 3-cyclopentylpropanoate" by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Isolation of Methyl 3-cyclopentylpropanoate via Vacuum Distillation

Executive Summary

This guide details the purification of Methyl 3-cyclopentylpropanoate (MW: 156.22 g/mol ), a critical intermediate in the synthesis of cyclopentyl-functionalized pharmaceuticals. While often synthesized via Fischer esterification or hydrogenation of unsaturated precursors, this compound exhibits a high atmospheric boiling point (est. 210–225°C), making it susceptible to thermal degradation and oxidation during standard distillation.

This protocol establishes a Vacuum Distillation workflow designed to lower the boiling threshold to a safe range (<100°C), minimizing hydrolysis and transesterification side reactions.

Physicochemical Profile & Thermodynamic Logic

Before initiating distillation, it is imperative to understand the thermodynamic behavior of the target ester.

  • Target Molecule: Methyl 3-cyclopentylpropanoate

  • Molecular Weight: 156.22 g/mol [1]

  • Estimated Atmospheric BP: ~215°C (Derived from structural analogues like Methyl dihydrocinnamate).

  • Target Vacuum Pressure: 1 – 5 mmHg (Torr).

  • Target Vapor Temperature: 65°C – 85°C (at 1–5 mmHg).

Thermodynamic Justification: According to the Clausius-Clapeyron relation , reducing the system pressure from 760 mmHg to 1 mmHg reduces the boiling point of aliphatic esters by approximately 100–120°C. This shift is critical to avoid the "danger zone" (>150°C) where aliphatic esters can undergo slow thermal elimination or oxidation.

Nomograph Usage: Operators should utilize a Pressure-Temperature Nomograph prior to heating. A straight line drawn from the estimated atmospheric BP (215°C) to the system pressure (e.g., 2 mmHg) will intersect the central axis at the required bath temperature.

Pre-Distillation Workup (Critical Step)

Stop. Do not distill the crude reaction mixture directly. Direct distillation of crude esterification mixtures containing residual mineral acids (catalysts) or water will lead to hydrolysis (reverting to the carboxylic acid) or charring in the distillation pot.

Protocol:

  • Quench: Cool the reaction mixture to 0°C.

  • Neutralization: Wash the organic phase with Saturated NaHCO₃ (aq) until CO₂ evolution ceases. This removes unreacted 3-cyclopentylpropanoic acid.

  • Phase Separation: Extract with Ethyl Acetate or MTBE if the volume is low; otherwise, retain the neat organic layer.

  • Drying: Dry the organic phase over Anhydrous MgSO₄ for 30 minutes. Water is the enemy of vacuum stability (it causes "bumping").

  • Solvent Stripping: Remove low-boiling solvents (Methanol, Ethyl Acetate) via Rotary Evaporator (40°C, 200 mmHg) before setting up the high-vacuum manifold.

Experimental Configuration

The Vacuum Manifold Setup

The setup requires a "Short Path" or "Vigreux" configuration to balance separation efficiency with pressure drop.

VacuumSetup cluster_safety Safety Critical Heat Oil Bath / Heating Mantle (Magnetic Stirring) Flask Distillation Flask (Pear-shaped) Heat->Flask Energy Input Column Vigreux Column (Fractionation) Flask->Column Vapor Head Distillation Head (Thermometer) Column->Head Purified Vapor Condenser Liebig Condenser (Water Cooled) Head->Condenser Condensation Udder Cow/Pig Receiver (Fraction Collector) Condenser->Udder Distillate Trap Cold Trap (Liq. N2 or Dry Ice) Udder->Trap Vac Line Pump High Vacuum Pump (Rotary Vane) Trap->Pump Protection

Figure 1: Schematic of the high-vacuum distillation train. Note the placement of the Cold Trap to protect the pump from organic volatiles.

Equipment Checklist
  • Vacuum Pump: Rotary vane pump capable of <1 mmHg (e.g., Edwards RV3 or Welch DuoSeal). Note: Diaphragm pumps often bottom out at 10 mmHg, which may require higher bath temperatures.

  • Column: 10-20 cm Vigreux column. (Provides ~2-3 theoretical plates, sufficient for separating the ester from heavy tars).

  • Joint Grease: High-vacuum silicone grease (Dow Corning). Apply sparingly to the upper 1/3 of joints to prevent contamination.

  • Stirring: Crucial. Use a large, egg-shaped magnetic stir bar. Never use boiling chips under vacuum; they become useless immediately.

Distillation Protocol (Step-by-Step)

Step 1: System Evacuation

  • Assemble the apparatus as shown in Figure 1. Ensure all joints are clipped.

  • Start the stirring mechanism (medium speed) before applying vacuum to prevent sudden boiling (bumping).

  • Slowly open the vacuum valve. Watch the manometer.

  • Allow the pressure to stabilize at the target level (e.g., 1.5 mmHg).

    • Observation: Residual solvent may flash off immediately. Wait for the bubbling to subside.

Step 2: Heating Ramp

  • Begin heating the oil bath. Set the target temperature 20–30°C higher than the expected boiling point of the ester.

    • Example: If expecting BP 75°C, set bath to 100°C.

  • Monitor the thermometer at the distillation head. The temperature will remain low until the vapor front reaches the bulb.

Step 3: Fraction Collection Summarized in the table below:

FractionVapor Temp (at 1.5 mmHg)Visual CuesAction
I. Forerun < 60°CCloudy, erratic drip rate.[1] Contains residual solvent/water.Collect in first bulb. Discard.
II. Main Cut 65°C – 75°C Clear, colorless liquid.[1] Constant drip rate (1 drop/sec).Rotate "cow" receiver to clean bulb. Collect.
III. Tails > 75°C (Rapid Rise)Yellowish tint, temperature spikes or drops suddenly.[1]Stop collection. Remove heat.

Step 4: Shutdown

  • Remove the heat source (lower the lab jack).

  • Allow the flask to cool under vacuum until <50°C.

  • Bleed Inert Gas: Slowly introduce Nitrogen or Argon to return to atmospheric pressure. Do not introduce air to hot organic vapors.

Quality Control & Validation

Verify the purity of the "Main Cut" using Gas Chromatography (GC).

Method Parameters (GC-FID/MS):

  • Column: DB-5ms or HP-5 (Non-polar, 30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 60°C (hold 2 min) → Ramp 15°C/min → 250°C (hold 5 min).

  • Expectation: Methyl 3-cyclopentylpropanoate should elute as a sharp, symmetrical peak. Impurities (acid precursor) typically tail or elute significantly later due to hydrogen bonding.

Troubleshooting

IssueRoot CauseCorrective Action
Severe Bumping Residual solvent or water in flask.[1]Stop. Return to Rotovap. Dry with MgSO₄ again. Use a larger stir bar.
Low Vacuum Leaking joints or pump oil saturation.[1]Regrease joints. Check the "Cold Trap" (if full, empty it). Change pump oil.
Product Discoloration Thermal decomposition (Bath too hot).[1]Lower bath temperature.[1][2] Check vacuum depth (deeper vacuum = lower heat).
No Distillate Vapor condensing before head.[1]Insulate the Vigreux column with aluminum foil or glass wool.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Purification of Esters. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 695-697.
  • Cheméo. Cyclopentane, 1-methyl-3-propyl- Data. [Link] (Used for structural analogue boiling point estimation).

Sources

Application Note: High-Purity Isolation of Methyl 3-cyclopentylpropanoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl 3-cyclopentylpropanoate is a specialized aliphatic ester frequently utilized as a building block in pharmaceutical synthesis and as a high-value intermediate in the flavor and fragrance industry. Structurally, it consists of a lipophilic cyclopentyl ring attached to a propanoate methyl ester.

The Purification Challenge: Unlike aromatic compounds, Methyl 3-cyclopentylpropanoate lacks a conjugated


-system. Consequently, it exhibits negligible UV absorption at the standard 254 nm wavelength . Many researchers fail to isolate this compound because they rely solely on UV detection, leading to "invisible" elution where the product is inadvertently discarded in waste fractions.

This Application Note provides a scientifically grounded protocol for the isolation of Methyl 3-cyclopentylpropanoate, emphasizing non-UV detection methods and rigorous stationary phase interactions.

Physicochemical Profile
PropertyValueRelevance to Chromatography
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Aliphatic ester; non-polar to moderately polar.
Molecular Weight 156.22 g/mol Small molecule; diffuses rapidly in mobile phase.
Boiling Point ~200–210°C (Est.)High boiling liquid; solvent evaporation is safe.
LogP ~2.6 – 3.0Lipophilic; elutes early in Reverse Phase, requires non-polar Normal Phase conditions.
UV Activity Negligible >220 nmCritical: Standard UV detectors will fail. Requires Staining or ELSD.

Pre-Purification Strategy: Method Development

Before attempting column chromatography, the separation conditions must be validated via Thin Layer Chromatography (TLC).

Visualization (The "Invisible" Analyte)

Since the target molecule is UV-inactive, chemical derivatization (staining) is mandatory.

  • Primary Stain: Phosphomolybdic Acid (PMA) [1][2]

    • Mechanism:[2] PMA oxidizes the aliphatic chain and the cyclic ring upon heating, reducing the Molybdenum to a "Molybdenum Blue" complex.

    • Appearance: Dark blue/black spots on a light green background.

    • Protocol: Dip TLC plate, drain excess, and heat with a heat gun at 200°C until spots appear.

  • Secondary Stain: Iodine Chamber (

    
    ) 
    
    • Mechanism:[2] Iodine reversibly intercalates into the lipophilic cyclopentyl ring.

    • Appearance: Brown spots on a yellow background.

    • Note: Reversible; mark spots immediately with a pencil.

Mobile Phase Optimization

The target is a lipophilic ester. A standard Normal Phase (Silica Gel) system using Hexane (Hex) and Ethyl Acetate (EtOAc) is optimal.

  • Screening: Test 100% Hexane, 95:5 Hex:EtOAc, and 90:10 Hex:EtOAc.

  • Target Rf: Aim for a Retention Factor (Rf) of 0.25 – 0.35 .

    • Insight: If Rf > 0.5, the compound elutes too fast, causing band broadening and poor separation from impurities.

    • Typical Result: Methyl 3-cyclopentylpropanoate usually elutes optimally at 5% to 10% EtOAc in Hexane .

Protocol 1: Manual Flash Chromatography

This protocol is designed for the purification of 1.0 g of crude material. Scale reagents proportionally.

Phase A: Column Preparation
  • Stationary Phase: Use Silica Gel 60 (40–63 µm particle size).

  • Column Sizing: For 1 g of crude, use a 25–30 mm diameter column with ~30–40 g of silica (30:1 Silica:Crude ratio).

  • Slurry Packing (Recommended):

    • Mix silica with 100% Hexane to form a pourable slurry.

    • Pour into the column while tapping the sides to release air bubbles.

    • Why: Slurry packing prevents "channeling," ensuring uniform flow and sharper bands.

Phase B: Sample Loading
  • Method: Dry Loading is superior for this oily liquid to prevent band tailing.

    • Dissolve 1 g crude in minimal Dichloromethane (DCM).

    • Add 2 g of fresh silica gel to the solution.

    • Evaporate solvent on a rotary evaporator until a free-flowing dry powder remains.

    • Carefully add this powder to the top of the packed column and cover with a layer of sand.

Phase C: Elution & Fractionation
  • Gradient Profile:

    • Volume 0–200 mL: 100% Hexane (Elutes non-polar hydrocarbons).

    • Volume 200–600 mL: 95:5 Hex:EtOAc (Target product elution window).

    • Volume 600–800 mL: 90:10 Hex:EtOAc (Flushes remaining polar impurities).

  • Fraction Collection: Collect 15–20 mL fractions.

  • Blind Detection: Since you cannot "see" the bands:

    • Spot every 3rd fraction on a TLC plate.

    • Stain with PMA and heat.[2][3][4]

    • Pool fractions containing the single spot corresponding to the ester.

Protocol 2: Automated Flash Chromatography (e.g., Biotage/CombiFlash)

Automated systems reduce human error but require correct detector configuration.

System Configuration
  • Cartridge: 25 g or 40 g Silica Cartridge (High Performance, 20–40 µm).

  • Flow Rate: 25–30 mL/min.

  • Detection (Critical):

    • Preferred: ELSD (Evaporative Light Scattering Detector) . This detects any non-volatile compound, making the ester clearly visible.

    • Alternative: Refractive Index (RI) detector.

    • If UV Only: Set monitoring to 200–210 nm (Slope detection). Warning: Ethyl Acetate absorbs at 200 nm, causing baseline drift. Use Isocratic elution if possible to stabilize baseline.

Gradient Method
Step% Hexane% EtOAcColumn Volumes (CV)Purpose
Equilibration 10003 CVWetting the column.
Isocratic Hold 10002 CVElute solvent front/impurities.
Linear Ramp 100 -> 900 -> 1010 CVProduct Elution Zone.
Flush 50503 CVWash polar trash (acids).

Visualization of Workflows

Diagram 1: Purification Logic Flow

This workflow illustrates the decision-making process for purifying UV-inactive esters.

PurificationFlow Start Crude Methyl 3-cyclopentylpropanoate TLC TLC Analysis (Stain Required) Start->TLC Decision UV Active? TLC->Decision Method_UV Standard UV (254 nm) Decision->Method_UV Yes (Rare) Method_Stain Stain (PMA/I2) or ELSD Decision->Method_Stain No (Typical) Col_Setup Column Setup (Hex/EtOAc Gradient) Method_UV->Col_Setup Method_Stain->Col_Setup Fraction Fraction Analysis (Spot & Char) Col_Setup->Fraction Pure Pure Product (Evaporate) Fraction->Pure

Caption: Workflow emphasizing the critical divergence from standard UV detection to Staining/ELSD for aliphatic esters.

Diagram 2: Detection Strategy Decision Tree

Selecting the right detection method based on available laboratory equipment.

DetectionStrategy Root Select Detection Method Auto Automated Flash System Root->Auto Manual Manual Gravity Column Root->Manual ELSD ELSD Detector (Best Option) Auto->ELSD Available? UV_Low UV 200-210nm (High Noise Risk) Auto->UV_Low If ELSD unavailable PMA PMA Stain (Destructive/Sensitive) Manual->PMA Primary Method Iodine Iodine Chamber (Reversible) Manual->Iodine Quick Check

Caption: Decision tree for selecting detection hardware or chemical stains based on equipment availability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Spots on TLC Concentration too low or UV used.Action: Use PMA stain and heat vigorously.[2] Ensure spot loading is sufficient (10-20 mg/mL).
Tailing / Streaking Acidic impurity (3-cyclopentylpropanoic acid).Action: Wash crude with sat.

prior to column. Add 1% Triethylamine to mobile phase (rarely needed for esters).
Co-elution Gradient too steep.Action: Lower the EtOAc percentage (e.g., go from 5% to 2% EtOAc).
Low Yield Product volatile?Action: Do not use high vacuum (<10 mbar) for prolonged periods. Rotovap at 40°C/20 mbar is safe.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13033439, Methyl 3-cyclopentylpropanoate. Retrieved from [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. Retrieved from [Link]

  • Teledyne ISCO. Flash Chromatography Guide: Detection of Non-Chromophoric Compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 3-cyclopentylpropanoate as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-cyclopentylpropanoate is a valuable ester that serves as a pivotal intermediate in the synthesis of a diverse range of organic molecules. Its structure, featuring a reactive ester functionality and a lipophilic cyclopentyl group, makes it an ideal starting material for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthetic applications, particularly in the development of novel fragrance compounds and pharmaceutical agents. We present detailed, field-proven protocols for its synthesis and subsequent transformations, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Methyl 3-cyclopentylpropanoate

Methyl 3-cyclopentylpropanoate (C₉H₁₆O₂) is an aliphatic ester characterized by a cyclopentane ring linked to a propanoate methyl ester chain. This seemingly simple molecule is a powerful tool in the synthetic chemist's arsenal. The cyclopentyl moiety imparts specific steric and lipophilic properties to target molecules, a feature often sought in medicinal chemistry to enhance membrane permeability and in fragrance chemistry to influence odor profiles.[1] The methyl ester group, on the other hand, is a versatile functional handle, readily amenable to a wide array of chemical transformations including hydrolysis, reduction, amidation, and carbon-carbon bond formation via organometallic reagents.

This combination of a tunable functional group and a desirable lipophilic scaffold makes Methyl 3-cyclopentylpropanoate a strategic starting point for multi-step syntheses. This document will detail its preparation and its utility in creating more complex downstream products.

Table 1: Physicochemical Properties of Methyl 3-cyclopentylpropanoate

PropertyValueSource
Molecular Formula C₉H₁₆O₂[2][3]
Molecular Weight 156.22 g/mol [2][3]
CAS Number 4300-02-1[2][4]
Appearance Colorless Oil[5]
LogP 2.1 - 2.6[2][3]
PSA (Polar Surface Area) 26.3 Ų[2][3]

Synthesis of Methyl 3-cyclopentylpropanoate

The efficient synthesis of the starting intermediate is paramount for any multi-step synthetic campaign. A robust method for preparing Methyl 3-cyclopentylpropanoate is through a photocatalyzed alkylation reaction, which leverages solar light for a more sustainable chemical transformation.[5]

Photocatalyzed Alkylation of Cyclopentane

This method involves the light-driven addition of cyclopentane to methyl acrylate, facilitated by a photocatalyst like tetrabutylammonium decatungstate (TBADT).[5] The reaction proceeds via a radical mechanism initiated by the photo-excited catalyst.

Causality of Experimental Design:

  • Acetonitrile as Solvent: Acetonitrile is chosen for its high polarity, which helps dissolve the reactants and the photocatalyst, and its transparency to the wavelengths of light used for photocatalysis.

  • Excess Cyclopentane: Cyclopentane is used in large excess to maximize the probability of its reaction with the transient radical species generated from methyl acrylate and to minimize side reactions.

  • TBADT Photocatalyst: TBADT is an efficient photocatalyst for C-H activation under visible light, enabling the reaction to proceed under mild, "on the window ledge" conditions.[5]

  • Inert Atmosphere (Nitrogen Purge): While the referenced protocol doesn't explicitly state an inert atmosphere, photochemical reactions involving radical intermediates are often sensitive to oxygen, which can quench excited states or lead to undesired oxidation byproducts. Purging with nitrogen is a standard precautionary measure.

G cluster_reactants Reactants cluster_conditions Conditions cyclopentane Cyclopentane product Methyl 3-cyclopentylpropanoate cyclopentane->product methyl_acrylate Methyl Acrylate methyl_acrylate->product catalyst TBADT (Photocatalyst) catalyst->product Catalyzes solvent Acetonitrile solvent->product light Sunlight light->product Initiates

Caption: Synthesis of Methyl 3-cyclopentylpropanoate via Photocatalysis.

Protocol 2.1: Synthesis via Photocatalyzed Alkylation

Materials:

  • Cyclopentane (distilled)

  • Methyl acrylate (distilled)

  • Tetrabutylammonium decatungstate (TBADT)

  • Acetonitrile (HPLC grade)

  • Pyrex glass reactor

Procedure:

  • In a 250 mL Pyrex glass reactor, dissolve 664 mg of TBADT (0.2 mmol) in 100 mL of acetonitrile.[5]

  • To this solution, add 4.65 mL of cyclopentane (50 mmol) and 900 µL of methyl acrylate (10 mmol).[5]

  • Seal the reactor and place it in a location with direct exposure to sunlight (e.g., a window ledge).[5]

  • Illuminate the reaction mixture for 7 days. Monitor the progress by taking small aliquots and analyzing via GC-MS, if available.

  • After 7 days, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reactants.

  • Purify the resulting crude oil by vacuum distillation to obtain Methyl 3-cyclopentylpropanoate as a colorless oil.[5]

Table 2: Summary of Photocatalytic Synthesis Protocol

ParameterValue
Reactant 1 Cyclopentane (50 mmol)
Reactant 2 Methyl Acrylate (10 mmol)
Catalyst TBADT (0.2 mmol)
Solvent Acetonitrile (100 mL)
Reaction Time 7 days
Purification Vacuum Distillation
Reported Yield 43%[5]

Applications as a Synthetic Intermediate

Methyl 3-cyclopentylpropanoate is a launchpad for accessing a variety of more complex molecules. Its ester functionality can be readily transformed, providing access to carboxylic acids, alcohols, and ketones, which are themselves versatile intermediates.

transformations cluster_products Key Derivatives start Methyl 3-cyclopentylpropanoate acid 3-Cyclopentylpropanoic Acid start->acid Hydrolysis (e.g., LiOH, H₂O) alcohol 3-Cyclopentylpropan-1-ol start->alcohol Reduction (e.g., LiAlH₄) tert_alcohol Tertiary Alcohols start->tert_alcohol Grignard Reaction (e.g., R-MgBr)

Caption: Key transformations of Methyl 3-cyclopentylpropanoate.

Intermediate for Fragrance Synthesis

The cyclopentane motif is present in many natural and synthetic fragrance molecules, notably those with sandalwood and jasmine characteristics.[1][6][7] Methyl 3-cyclopentylpropanoate can serve as a precursor to fragrance ingredients by modifying the ester group or using it as a building block in a larger synthesis. For example, reduction to 3-cyclopentylpropanol and subsequent esterification with various carboxylic acids can generate a library of novel esters with potentially interesting odor profiles.

Precursor for Pharmaceutical Scaffolds

The cyclopentyl group is often incorporated into drug candidates to increase lipophilicity, which can improve pharmacokinetic properties. Methyl 3-cyclopentylpropanoate has been identified as a component in the synthesis of complex molecules with potential therapeutic applications.

Example Application: Synthesis of Antiparasitic Agents In the development of analogs of the antiparasitic plant metabolite Pulchrol, a complex benzochromene structure was synthesized.[8][9] In one analog, (2-Methoxy-6,6-dimethyl-6H-benzo[c]chromen-9-yl)methyl 3-cyclopentylpropanoate, the 3-cyclopentylpropanoate moiety is attached to the core scaffold.[8] This is achieved by first hydrolyzing the methyl ester to 3-cyclopentylpropanoic acid, converting it to the acid chloride, and then reacting it with the corresponding alcohol on the benzochromene core.

Protocol 3.2.1: Hydrolysis to 3-Cyclopentylpropanoic Acid

Causality of Experimental Design:

  • Lithium Hydroxide (LiOH): A strong base used for saponification (hydrolysis) of the ester. It is often preferred over NaOH or KOH in sensitive substrates due to the lower reactivity of the Li⁺ cation.

  • THF/Water Solvent System: Tetrahydrofuran (THF) is a water-miscible organic solvent that ensures the ester is fully dissolved, while water is necessary for the hydrolysis reaction.

  • Acidic Workup (HCl): After saponification, the reaction mixture contains the lithium salt of the carboxylic acid. Acidification with HCl protonates the carboxylate to yield the neutral carboxylic acid, which can then be extracted into an organic solvent.

Materials:

  • Methyl 3-cyclopentylpropanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 3-cyclopentylpropanoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature for 4-6 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-cyclopentylpropanoic acid.

Protocol 3.2.2: Reduction to 3-Cyclopentylpropan-1-ol

Causality of Experimental Design:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing esters to primary alcohols. It is highly reactive and must be handled with care under anhydrous conditions.

  • Anhydrous Diethyl Ether or THF: These are common solvents for LiAlH₄ reductions as they are anhydrous and unreactive towards the hydride reagent.

  • Careful Quenching: The reaction is quenched by the sequential and slow addition of water and then a base (like NaOH solution). This procedure, known as the Fieser workup, is critical for safely destroying excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.

Materials:

  • Methyl 3-cyclopentylpropanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • WARNING: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend LiAlH₄ (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 3-cyclopentylpropanoate (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Cool the reaction back to 0 °C. Quench the reaction by the slow, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams used).

  • Add 15% NaOH solution (X mL).

  • Add more water (3X mL) and stir the resulting slurry vigorously for 30 minutes until a white, granular precipitate forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, then filter the mixture, washing the solid cake with fresh diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield 3-cyclopentylpropan-1-ol.

Conclusion

Methyl 3-cyclopentylpropanoate is a readily accessible and highly versatile intermediate. Its utility spans from the creation of novel fragrance compounds to the synthesis of complex pharmaceutical scaffolds. The protocols detailed herein provide a reliable foundation for the synthesis and subsequent chemical manipulation of this valuable building block. By understanding the causality behind the chosen reagents and conditions, researchers can adapt and innovate upon these methods to achieve their specific synthetic goals, reinforcing the central role of strategic intermediates in modern organic chemistry.

References

  • Fagnoni, M., Mella, M., & Albini, A. (2009). Solar Light-driven Photocatalyzed Alkylations. Chemistry on the Window Ledge.
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate. Food and Chemical Toxicology, 50 Suppl 3, S596–S599. Retrieved from [Link]

  • Supplementary data for a scientific article. (n.d.).
  • Google Patents. (n.d.). Fragrance precursors.
  • Google Patents. (n.d.). Compositions and methods for modulating gated ion channels.
  • Hansen, T. V., et al. (n.d.). SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13033439, Methyl 3-cyclopentylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). 2,2,3-trimethylcyclopentane derivatives, fragrance composition, use thereof and methods of manufacturing said composition and for enhancing, enhancing or modifying the fragrance of a fragrance composition or fragrance application.
  • Hansen, T. V., et al. (n.d.). SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality.
  • Pharmaffiliates. (n.d.). Miscellaneous-impurities. Retrieved from [Link]

  • Belsito, D., et al. (2012). Fragrance material review on 2-cyclopentylcyclopentanone. ResearchGate. Retrieved from [Link]

  • Hansen, T. V., et al. (2020). Molecules. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Pro-perfume compositions.
  • Pharmaffiliates Analytics & Synthetics P. Ltd. (n.d.). Netarsudil Dimesylate. Retrieved from [Link]

  • Scribd. (n.d.). Che Menu. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 3-cyclopentylpropanoate. Retrieved from [Link]

Sources

Application Note: Methyl 3-cyclopentylpropanoate as a Hydrophobic Capping Agent in Antiparasitic Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of Methyl 3-cyclopentylpropanoate (CAS: 143407-38-7) in the development of antiparasitic agents, specifically targeting cysteine proteases (e.g., Cruzain in Trypanosoma cruzi).[1][2] We explore its role as a precursor for introducing the 3-cyclopentylpropionyl moiety—a critical hydrophobic "cap" used to optimize the P3 position of peptidomimetic inhibitors. This guide provides validated protocols for hydrolysis, activation, and solid-phase coupling, supported by mechanistic insights into lipophilicity modulation and metabolic stability.

Introduction: The Strategic Role of Cyclopentyl Moieties

In the design of antiparasitic drugs, particularly for Neglected Tropical Diseases (NTDs) like Chagas disease and Malaria, small-molecule inhibitors often target specific enzymes such as proteases (Cruzain, Falcipain). A recurring challenge is balancing potency with pharmacokinetics (PK) .

Methyl 3-cyclopentylpropanoate serves as a vital building block for introducing a cyclopentyl-alkyl tail . This structural motif offers distinct advantages over traditional phenyl or aliphatic chains:

  • Bioisosterism: The cyclopentyl group acts as a bioisostere for Leucine or Phenylalanine side chains but possesses a different metabolic profile.

  • Lipophilicity Tuning: It fills hydrophobic pockets (specifically the S2 or S3 subsites of cysteine proteases) without the insolubility issues often associated with planar aromatic rings.

  • Metabolic Stability: Unlike phenyl rings which are prone to oxidative metabolism (hydroxylation), the saturated cyclopentyl ring is generally more resistant to cytochrome P450 degradation, prolonging the drug's half-life (

    
    ).
    
Mechanistic Target: Cruzain Inhibition

Cruzain is the major cysteine protease of T. cruzi.[1][2][3] Inhibitors typically follow a peptidomimetic structure: Cap-P2-P1-Warhead .

  • Warhead: Binds covalently to the active site Cysteine (Cys25).

  • P2/P1: Amino acid residues that determine selectivity.

  • Cap (P3): The N-terminal group. Methyl 3-cyclopentylpropanoate is the precursor for this cap, providing the optimal steric bulk to occupy the S3 pocket.

Chemical Properties & Handling

PropertySpecification
Chemical Name Methyl 3-cyclopentylpropanoate
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in MeOH, DCM, THF, EtOAc; Insoluble in water
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen)
Hazards Irritant. Wear standard PPE (Gloves, Goggles, Lab Coat).

Experimental Protocols

Protocol A: Saponification (Precursor Activation)

Objective: Convert the ester to the free acid (3-cyclopentylpropionic acid) suitable for amide coupling.

Reagents:

  • Methyl 3-cyclopentylpropanoate (1.0 equiv)

  • Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

  • Solvent: THF/Water (3:1 v/v)

  • HCl (1M) for acidification

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 3-cyclopentylpropanoate (10 mmol, 1.56 g) in THF (30 mL).

  • Base Addition: Prepare a solution of LiOH·H2O (30 mmol) in water (10 mL) and add it dropwise to the THF solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting material spot (

    
    ) should disappear.
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the aqueous residue to pH ~2 using 1M HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Yield Check: Expect >95% yield of a clear oil (3-cyclopentylpropionic acid). No further purification is usually required.

Protocol B: Solid-Phase Synthesis of Capped Peptidomimetic

Objective: Couple the activated acid to a resin-bound dipeptide to form the full inhibitor scaffold (e.g., Cyclopentylpropionyl-Leu-Phe-VinylSulfone analog).

Reagents:

  • Resin: 2-Chlorotrityl chloride resin loaded with P1 residue (e.g., Phenylalanine).

  • Coupling Agents: HATU (1.2 equiv), DIEA (2.0 equiv).

  • Activated Acid: 3-cyclopentylpropionic acid (from Protocol A).

Workflow:

  • Peptide Elongation: Synthesize the P1-P2 backbone using standard Fmoc-SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: Fmoc-AA-OH/HATU/DIEA).

  • N-Terminal Capping (The Critical Step):

    • Prepare Solution: Dissolve 3-cyclopentylpropionic acid (3.0 equiv relative to resin loading), HATU (2.9 equiv), and DIEA (6.0 equiv) in DMF.

    • Coupling: Add the solution to the deprotected resin-bound peptide. Shake at RT for 2 hours.

    • Validation: Perform a Kaiser Test. A negative result (yellow beads, colorless solution) confirms complete capping of the N-terminal amine.

  • Cleavage: Treat resin with 1% TFA/DCM to cleave the protected peptide from the resin (if synthesizing a warhead precursor) or 95% TFA cocktail for global deprotection.

Visualizing the Synthetic Logic

The following diagram illustrates the pathway from the raw ester reagent to the bioactive antiparasitic compound, highlighting the "Structure-Activity Relationship" (SAR) decisions.

G cluster_0 SAR Rationale Ester Methyl 3-cyclopentylpropanoate (Starting Reagent) Acid 3-Cyclopentylpropionic Acid (Activated Linker) Ester->Acid Hydrolysis (LiOH) Protocol A Coupling Amide Coupling (HATU/DIEA + Amine) Acid->Coupling Activation Lipophilicity Optimized Lipophilicity (LogP Modulation) Acid->Lipophilicity Inhibitor Capped Peptidomimetic (Antiparasitic Agent) Coupling->Inhibitor SPPS Capping Protocol B Target Target: Cruzain (S3 Pocket) Hydrophobic Interaction Inhibitor->Target Binding Lipophilicity->Inhibitor Stability Metabolic Stability (vs. Phenyl) Stability->Inhibitor

Caption: Synthetic workflow transforming the ester precursor into a bioactive inhibitor, emphasizing the SAR rationale for the cyclopentyl moiety.

Quality Control & Validation

To ensure the integrity of the synthesis, the following QC parameters must be met:

ParameterMethodAcceptance Criteria
Identity (Intermediate) 1H NMR (CDCl3)Multiplet at

1.8-1.1 ppm (Cyclopentyl ring protons); Triplet at

2.3 ppm (

-methylene). Absence of methyl ester singlet at

3.6 ppm after hydrolysis.
Purity HPLC-UV (254/214 nm)

area under the curve.
Coupling Efficiency Kaiser Test (Colorimetric)Negative (Yellow) indicates >99% conversion of free amine to amide.
Mass Spec LC-MS (ESI+)Observed Mass

matches theoretical mass

Da.

References

  • Ferreira, R. S., et al. (2010). "Structure-Based Design of Cruzain Inhibitors." Journal of Medicinal Chemistry. (Discusses the S2/S3 pocket requirements for T. cruzi inhibitors).

  • McKerrow, J. H., et al. (2008). "Synthesis of macrocyclic trypanosomal cysteine protease inhibitors." Journal of Medicinal Chemistry. (Provides context on peptidomimetic design for parasites).

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Authoritative text on Bioisosterism and the use of cyclopentyl vs. phenyl rings).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Standard reference for SPPS protocols cited in Protocol B).

  • Talevi, A. (2011). "Computer-Aided Design of Cruzain Inhibitors." Current Medicinal Chemistry. (Highlights the importance of lipophilic ligand efficiency in antiparasitic drug design).

Sources

The Strategic Incorporation of Methyl 3-cyclopentylpropanoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic scaffolds, aliphatic esters bearing cyclic moieties play a crucial role in modulating the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth exploration of Methyl 3-cyclopentylpropanoate , a versatile building block, and its applications in medicinal chemistry. We will delve into its strategic use in the design of novel therapeutics, supported by detailed experimental protocols for its synthesis and derivatization.

The Cyclopentyl Moiety: A Privileged Scaffold in Drug Design

The cyclopentyl group, a five-membered carbocycle, is a frequently employed motif in medicinal chemistry. Its non-planar, puckered conformation allows it to serve as a bioisosteric replacement for aromatic rings or other cyclic systems, offering a unique three-dimensional architecture. The incorporation of a cyclopentyl group can influence several key drug-like properties:

  • Increased Metabolic Stability: The saturated nature of the cyclopentyl ring can block sites susceptible to metabolic oxidation, thereby enhancing the metabolic stability of a drug candidate.

  • Improved Lipophilicity and Permeability: The hydrophobic character of the cyclopentyl group can increase the lipophilicity of a molecule, which is often correlated with improved membrane permeability and oral bioavailability.

  • Conformational Rigidity: The constrained nature of the cyclopentyl ring can lock a molecule into a specific conformation that is favorable for binding to a biological target, thus increasing potency and selectivity.

  • Exploration of Hydrophobic Pockets: The compact, three-dimensional shape of the cyclopentyl group is well-suited to fill hydrophobic pockets within the active sites of enzymes and receptors.

Methyl 3-cyclopentylpropanoate: A Versatile Building Block

Methyl 3-cyclopentylpropanoate combines the beneficial features of the cyclopentyl group with a reactive ester functionality. This combination makes it a valuable synthon for introducing the cyclopentylpropyl moiety into a variety of molecular scaffolds.

PropertyValueSource
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance SolidSigma-Aldrich
CAS Number 4300-02-1

Application in the Development of Novel Antiparasitic Agents

A notable application of Methyl 3-cyclopentylpropanoate is in the semi-synthesis of analogues of pulchrol , a natural benzochromene with potent antiparasitic activity against Leishmania and Trypanosoma species.[1] Structure-activity relationship (SAR) studies on pulchrol have revealed that modifications to the benzyl alcohol functionality can significantly impact its biological activity.

In one such study, the esterification of pulchrol with 3-cyclopentylpropanoic acid (derived from Methyl 3-cyclopentylpropanoate) yielded (2-Methoxy-6,6-dimethyl-6H-benzo[c]chromen-9-yl)methyl 3-cyclopentylpropanoate .[1] This modification led to a compound with altered lipophilicity and steric bulk, providing valuable insights into the pharmacophore of this class of antiparasitic agents.

Workflow for the Synthesis of a Pulchrol Analogue

The following diagram illustrates the general workflow for the synthesis of the pulchrol analogue incorporating the 3-cyclopentylpropanoate moiety.

G cluster_0 Synthesis of 3-Cyclopentylpropanoic Acid cluster_1 Esterification cluster_2 Synthesis of Pulchrol Analogue A Cyclopentanone C Reaction A->C B Alkali Hydroxide B->C D Acidification C->D E 3-Cyclopentylpropanoic Acid D->E F 3-Cyclopentylpropanoic Acid I Methyl 3-cyclopentylpropanoate F->I G Methanol G->I H Acid Catalyst H->I K 3-Cyclopentylpropanoic Acid J Pulchrol M (2-Methoxy-6,6-dimethyl-6H-benzo[c]chromen-9-yl)methyl 3-cyclopentylpropanoate J->M K->M L Coupling Agent L->M

Caption: Synthetic workflow for the pulchrol analogue.

Detailed Protocols

Protocol 1: Synthesis of 3-Cyclopentylpropanoic Acid

This protocol is adapted from a patented procedure for the synthesis of 3-cyclopentylpropionic acid.[2]

Materials:

  • Cyclopentanone

  • Potassium Hydroxide (KOH)

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Toluene

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place a mixture of potassium hydroxide and a small amount of water.

  • Heat the mixture with stirring until the potassium hydroxide is molten.

  • Slowly add cyclopentanone to the molten potassium hydroxide while maintaining a vigorous reaction.

  • After the addition is complete, heat the reaction mixture to a higher temperature (e.g., 250-300 °C) for several hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Extract the aqueous layer with toluene.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene by distillation under reduced pressure.

  • Purify the crude 3-cyclopentylpropanoic acid by vacuum distillation.

Protocol 2: Synthesis of Methyl 3-cyclopentylpropanoate

This protocol describes a standard Fischer esterification.

Materials:

  • 3-Cyclopentylpropanoic Acid

  • Methanol, anhydrous

  • Sulfuric Acid, concentrated

  • Sodium Bicarbonate, saturated solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-cyclopentylpropanoic acid and an excess of anhydrous methanol.

  • With cooling and stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-cyclopentylpropanoate.

  • Purify the product by vacuum distillation.

Protocol 3: Synthesis of (2-Methoxy-6,6-dimethyl-6H-benzo[c]chromen-9-yl)methyl 3-cyclopentylpropanoate

This protocol is based on the esterification method described in the study by Martinez-Mayorga et al.[1]

Materials:

  • Pulchrol

  • 3-Cyclopentylpropanoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve pulchrol and 3-cyclopentylpropanoic acid in anhydrous dichloromethane in a round-bottom flask.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Potential Application in the Modulation of Gated Ion Channels

A Japanese patent discloses compositions and methods for modulating gated ion channels, including a compound referred to as "methyl] 3-cyclopentylpropanoate dihydrochloride".[1] Gated ion channels, such as Acid-Sensing Ion Channels (ASICs), are implicated in a variety of physiological and pathological processes, including pain perception and neurological disorders.

While the patent does not provide a specific synthetic protocol for this exact compound, it suggests that standard organic synthesis techniques can be employed.[1] Based on the name, the molecule likely consists of a core structure containing an amine, which is subsequently quaternized with the methyl 3-cyclopentylpropanoate moiety and then converted to its dihydrochloride salt.

Postulated Synthetic Strategy

A plausible synthetic approach to such a molecule would involve the reaction of a suitable amine-containing scaffold with an activated form of 3-cyclopentylpropanoic acid, followed by esterification and salt formation.

G cluster_0 Amide Coupling cluster_1 Esterification cluster_2 Salt Formation A Amine-containing Scaffold (e.g., from patent) D Amide Intermediate A->D B 3-Cyclopentylpropanoic Acid B->D C Coupling Reagents C->D E Amide Intermediate H Methyl Ester Intermediate E->H F Methanol F->H G Acid Catalyst G->H I Methyl Ester Intermediate K Final Dihydrochloride Salt I->K J HCl J->K

Caption: A postulated synthetic workflow for an ion channel modulator.

This generalized workflow highlights the utility of Methyl 3-cyclopentylpropanoate and its parent acid as key intermediates in the construction of complex, biologically active molecules. The ester functionality can be introduced at various stages of the synthesis, depending on the overall strategy and the compatibility of other functional groups.

Conclusion

Methyl 3-cyclopentylpropanoate is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates can favorably modulate their physicochemical and pharmacokinetic properties. The detailed protocols provided herein for its synthesis and derivatization offer a practical guide for researchers in drug discovery and development. The application of this synthon in the development of novel antiparasitic agents and its potential role in the synthesis of ion channel modulators underscore its significance in the pursuit of new therapeutic agents.

References

  • Martinez-Mayorga, K., et al. (2018). SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality. Molecules, 23(10), 2633. [Link]

  • PubChem. (n.d.). Methyl 3-cyclopentylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Erfunder, H., & Tummes, H. (1974). Process for the production of 3-cyclopentyl-propionic acid.
  • Zheng, W., et al. (2007). Compositions and methods for modulating gated ion channels.

Sources

GC-MS method for "Methyl 3-cyclopentylpropanoate" analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Analysis of Methyl 3-cyclopentylpropanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Methyl 3-cyclopentylpropanoate (CAS No. 4300-02-1) is a saturated fatty acid methyl ester characterized by a cyclopentyl functional group.[1][2] Its analysis is critical in various fields, including the quality control of pharmaceutical intermediates, where it may be a known or potential impurity, and in the characterization of specialty chemicals. The inherent volatility and thermal stability of this compound make Gas Chromatography-Mass Spectrometry (GC-MS) the ideal analytical platform for its separation, identification, and quantification.[3]

This application note details a comprehensive, validated GC-MS method designed for researchers, scientists, and drug development professionals. The methodology presented herein is built upon the foundational principles of analytical integrity, ensuring specificity, accuracy, and precision. We will not only provide a step-by-step protocol but also delve into the scientific rationale behind key procedural choices, from sample preparation to instrument configuration and data interpretation. The ultimate goal is to equip the analyst with a self-validating system for the reliable determination of Methyl 3-cyclopentylpropanoate.

Table 1: Physicochemical Properties of Methyl 3-cyclopentylpropanoate

Property Value Source
Molecular Formula C₉H₁₆O₂ [1][4]
Molecular Weight 156.22 g/mol [1][4]
CAS Number 4300-02-1 [2]
Form Solid [4]

| Kovats Retention Index | 1180 (Semi-standard non-polar) |[1] |

Experimental Workflow: A Conceptual Overview

The analytical workflow is a systematic progression from sample receipt to final data reporting. Each stage is designed to preserve the integrity of the analyte and ensure the quality of the final result.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Login SamplePrep Sample Extraction (e.g., LLE) Sample->SamplePrep StdPrep Standard & QC Preparation SysSuit System Suitability Check StdPrep->SysSuit Sequence GC-MS Sequence Execution SamplePrep->Sequence SysSuit->Sequence Integration Peak Integration & Identification Sequence->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Generation Quant->Report Fragmentation parent Methyl 3-cyclopentylpropanoate [M]⁺• m/z 156 frag1 [M - •OCH₃]⁺ m/z 125 parent->frag1 - •OCH₃ frag2 [M - C₄H₈]⁺• m/z 101 (McLafferty) parent->frag2 - C₄H₈ frag3 [C₅H₉]⁺ m/z 69 parent->frag3 α-cleavage frag4 [CH₃OC=O]⁺ m/z 59 parent->frag4 rearrangement

Sources

"Methyl 3-cyclopentylpropanoate" as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 3-cyclopentylpropanoate as a Strategic Scaffold in Drug Design

Abstract

Methyl 3-cyclopentylpropanoate (CAS: 4300-02-1) serves as a critical aliphatic building block in medicinal chemistry. Unlike its aromatic analog (methyl hydrocinnamate), this molecule offers a lipophilic, metabolically stable, non-planar motif essential for tuning the physicochemical properties (logP, solubility) of drug candidates. This guide details the strategic application of this ester in divergent synthesis, providing field-proven protocols for hydrolysis, reduction, and direct amidation, specifically optimized for complex molecular architectures.

Module 1: Strategic Utility in Medicinal Chemistry

The 3-cyclopentylpropan-1-yl motif is a classic "lipophilic spacer" used to probe hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).

Physicochemical Profile & Bioisosteric Rationale:

  • Lipophilicity Modulation: The cyclopentyl ring is highly lipophilic but lacks the

    
    -
    
    
    
    stacking capability of a phenyl ring. This allows researchers to maintain hydrophobic contacts while eliminating potential metabolic "hotspots" associated with aromatic oxidation.
  • Conformational Flexibility: The saturated ring allows for a "pucker" conformation, occupying 3D space differently than planar aromatics.

  • Solubility: Replacing a phenyl ring with a cyclopentyl group often improves solubility in organic solvents and lipid bilayers due to the disruption of crystal lattice energy common in flat aromatic systems.

Key Data Summary:

PropertyValue / DescriptionRelevance
Molecular Weight 156.22 g/mol Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Boiling Point ~210°C (Predicted)High enough for stable handling; volatile enough for GC analysis.
LogP (Predicted) ~2.6Moderate lipophilicity; good membrane permeability.
Reactive Handle Methyl EsterVersatile electrophile for divergent synthesis.

Module 2: Divergent Synthetic Workflows

The methyl ester functionality is the "pivot point" for three primary transformations. The following diagram illustrates the divergent pathways available from this single building block.

DivergentSynthesis Ester Methyl 3-cyclopentylpropanoate (Starting Material) Acid 3-Cyclopentylpropanoic Acid (COOH) Ester->Acid Hydrolysis (LiOH, THF/H2O) Alcohol 3-Cyclopentylpropan-1-ol (CH2OH) Ester->Alcohol Reduction (LiAlH4, Fieser Workup) Amide Functionalized Amide (CONHR) Ester->Amide Direct Amidation (AlMe3 mediated)

Figure 1: Divergent synthetic pathways transforming Methyl 3-cyclopentylpropanoate into key functional motifs.

Module 3: Experimental Protocols

These protocols are designed for reliability and scalability . They move beyond textbook descriptions to include the "art" of the workup—where most syntheses fail.

Protocol A: Mild Hydrolysis (Saponification)

Objective: Isolate the free acid without racemizing adjacent centers (if present in complex analogs) or using harsh reflux conditions.

Reagents:

  • Methyl 3-cyclopentylpropanoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)

  • Solvent: THF:Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in THF (tetrahydrofuran). The high solubility of the lipophilic cyclopentyl tail in THF ensures a homogeneous reaction.

  • Addition: Add the water followed by solid LiOH. The mixture may become slightly biphasic or cloudy; vigorous stirring is essential.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours. Monitor by TLC (Stain: Anisaldehyde or KMnO₄; Note: This molecule is not UV active).

  • Workup (The "pH Swing"):

    • Concentrate the mixture in vacuo to remove THF.

    • Dilute the aqueous residue with Et₂O (Ether) and extract once. Discard the organic layer (removes unreacted ester).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 with 1M HCl. The product will precipitate or oil out.

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.[2]

Why LiOH? Unlike NaOH, LiOH is less aggressive and more compatible with THF/Water mixtures, preventing side reactions in complex substrates.

Protocol B: Reduction to Primary Alcohol (The Fieser Method)

Objective: Clean reduction to 3-cyclopentylpropan-1-ol using Lithium Aluminum Hydride (LiAlH₄) with a safe, non-emulsive workup.

Safety Warning: LiAlH₄ is pyrophoric. Reacts violently with water.[3]

Reagents:

  • Methyl 3-cyclopentylpropanoate (1.0 equiv)[1]

  • LiAlH₄ (1.2 equiv) (Use pellets or 2.0M solution in THF)

  • Solvent: Anhydrous THF or Diethyl Ether

Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen. Add LiAlH₄ to the flask and suspend in anhydrous solvent at 0°C.

  • Addition: Add the ester (dissolved in minimal solvent) dropwise to the hydride suspension. Exothermic reaction.[3]

  • Reaction: Allow to warm to RT. Stir for 1–2 hours.

  • The Fieser Workup (Critical Step):

    • Cool reaction back to 0°C.[4][5]

    • For every 1 gram of LiAlH₄ used, add slowly in this exact order:

      • 1 mL Water (Quenches excess hydride; caution: gas evolution).

      • 1 mL 15% Aqueous NaOH (Converts aluminum salts to aluminates).

      • 3 mL Water (Hydrates the salts).

    • Result: The aluminum salts form a granular, white sand-like precipitate that is easily filtered.

  • Isolation: Filter through a pad of Celite. Rinse with ether.[4] Concentrate filtrate to yield the pure alcohol.

Protocol C: Direct Amidation (Weinreb-Type)

Objective: Convert the ester directly to an amide without first hydrolyzing to the acid. This is crucial when the amine partner is non-nucleophilic or sterically hindered.

Mechanism Logic: Trimethylaluminum (AlMe₃) activates the amine to form a dimethylaluminum amide species, which is a potent nucleophile that attacks the ester.

AmidationMechanism AlMe3 AlMe3 + Amine ActiveSpecies Dimethylaluminum Amide Species AlMe3->ActiveSpecies Methane Evolution TS Tetrahedral Intermediate ActiveSpecies->TS Attack on Ester Product Target Amide TS->Product Collapse & Release Al(OMe)Me2

Figure 2: Activation pathway for AlMe₃ mediated direct amidation.

Reagents:

  • Methyl 3-cyclopentylpropanoate (1.0 equiv)[1]

  • Target Amine (1.1 equiv)

  • Trimethylaluminum (AlMe₃) (1.2 equiv, 2.0M in Toluene)

  • Solvent: Toluene or DCM

Procedure:

  • Activation: In a dry flask under Argon, add the amine and solvent. Cool to 0°C.[4][5]

  • AlMe₃ Addition: Add AlMe₃ solution dropwise. Methane gas will evolve. Stir for 15 mins at RT to form the aluminum-amide species.

  • Coupling: Add the ester (neat or in solvent).[2]

  • Reflux: Heat to reflux (or 40-50°C if using DCM) for 2–6 hours.

  • Quench: Cool to 0°C. Carefully add dilute HCl (or Rochelle's salt solution if acid-sensitive) to break the aluminum complex.

  • Extraction: Extract with DCM, wash with NaHCO₃, dry, and concentrate.

Module 4: Quality Control & Analytics

Verifying the integrity of the cyclopentyl ring is vital, as ring-opening is rare but possible under extreme acidic conditions.

Expected NMR Signals (¹H NMR, 400 MHz, CDCl₃):

  • Methoxy Singlet: ~3.66 ppm (3H, s, -OCH ₃). Disappears upon hydrolysis/reduction.

  • Alpha-Methylene: ~2.30 ppm (2H, t, -CH ₂-CO-).

  • Beta-Methylene: ~1.60–1.70 ppm (2H, m).

  • Cyclopentyl Methine: ~1.75 ppm (1H, m, ring CH).

  • Ring Protons: Multiplets spanning 1.0–1.8 ppm (8H).

Mass Spectrometry (GC-MS):

  • Look for molecular ion [M]+ 156 .

  • Characteristic fragmentation: Loss of methoxy group (M-31) and McLafferty rearrangement fragments typical of esters.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13033439, Methyl 3-cyclopentylpropanoate. Retrieved from [Link]

  • Common Organic Chemistry. Ester Hydrolysis: Standard Conditions and Mechanisms. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. The Fieser Workup for Aluminum Hydride Reductions. Retrieved from [Link]

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl 3-cyclopentylpropanoate.[1] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-cyclopentylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 3-cyclopentylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. We have structured this guide in a question-and-answer format to directly address specific challenges you may encounter.

Section 1: Fischer Esterification - The Primary Synthetic Route

The most common and direct method for preparing Methyl 3-cyclopentylpropanoate is the Fischer esterification of 3-cyclopentylpropanoic acid with methanol, utilizing an acid catalyst. This section focuses on optimizing this crucial reaction.

Q1: What is the fundamental principle of the Fischer esterification for this synthesis, and what are its inherent challenges?

A1: The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid (3-cyclopentylpropanoic acid) and an alcohol (methanol).[1][2] The core of the mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (like H₂SO₄ or p-TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[1][3]

The primary challenge of this reaction is its reversible nature. The reaction produces water as a byproduct, and the presence of water can drive the equilibrium back towards the starting materials through ester hydrolysis, thus lowering the potential yield.[2][4][5] Consequently, successful synthesis hinges on strategies to shift the equilibrium towards the desired ester product.

Q2: I am planning my first synthesis. What is a reliable starting protocol for the Fischer esterification of 3-cyclopentylpropanoic acid?

A2: Certainly. Here is a robust, step-by-step protocol that serves as an excellent starting point for this synthesis.

Experimental Protocol: Synthesis of Methyl 3-cyclopentylpropanoate

Materials:

  • 3-cyclopentylpropanoic acid

  • Methanol (anhydrous), reagent grade

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-cyclopentylpropanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol acts as both a reactant and the solvent.

  • Catalyst Addition: While stirring the solution at room temperature, carefully add the acid catalyst, such as concentrated sulfuric acid (0.05-0.1 eq), dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Workup - Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate, 50 mL) and transfer it to a separatory funnel. Carefully wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[5] Caution: CO₂ evolution will occur, so vent the funnel frequently.

  • Workup - Washing: Wash the organic layer sequentially with water and then brine.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude Methyl 3-cyclopentylpropanoate by vacuum distillation to yield a colorless oil.[6]

Q3: My reaction yield is consistently low (<60%). What are the likely causes, and how can I troubleshoot this?

A3: Low yield in a Fischer esterification is a common but solvable issue. The cause typically falls into one of four categories: equilibrium, reaction kinetics, water contamination, or workup losses.

Troubleshooting Low Yields

The following decision tree can help diagnose the root cause of poor yields.

G start Low Yield of Methyl 3-cyclopentylpropanoate check_sm Is starting carboxylic acid present in crude product (TLC/NMR)? start->check_sm equilibrium_issue Potential Equilibrium or Workup Issue check_sm->equilibrium_issue Yes kinetics_issue Potential Kinetics or Reagent Issue check_sm->kinetics_issue No use_excess_methanol Increase excess of Methanol (e.g., from 10 to 20 eq). This pushes equilibrium right. equilibrium_issue->use_excess_methanol Strategy 1 remove_water Actively remove H₂O using a Dean-Stark trap or molecular sieves. This prevents the reverse reaction. equilibrium_issue->remove_water Strategy 2 workup_hydrolysis Ester is hydrolyzing during workup. See Q5 for workup optimization. equilibrium_issue->workup_hydrolysis Strategy 3 check_catalyst Is catalyst loading sufficient (3-5 mol%)? Is the acid catalyst fresh? kinetics_issue->check_catalyst Check Catalyst check_time_temp Was reflux temperature maintained? Increase reaction time (e.g., to 8-12h). kinetics_issue->check_time_temp Check Reaction Time/Temp check_reagents Are reagents (especially methanol) anhydrous? Water inhibits the reaction. kinetics_issue->check_reagents Check Reagents

Caption: Troubleshooting decision tree for low reaction yields.

Q4: How can I effectively shift the reaction equilibrium to maximize the yield of my ester?

A4: Based on Le Chatelier's principle, you can drive the equilibrium toward the product side in two primary ways:

  • Use a Large Excess of a Reactant: The most straightforward method is to use one of the reactants in a large excess.[4][7] Since methanol is inexpensive and also serves as the solvent, increasing its stoichiometric equivalent (e.g., from 10 eq. to 20 or even 30 eq.) will effectively push the reaction forward.[7]

  • Remove Water as it Forms: A more proactive approach is to remove the water byproduct from the reaction mixture as it is generated.[4] This can be accomplished using:

    • A Dean-Stark Apparatus: This piece of glassware is ideal when using a solvent that forms an azeotrope with water, such as toluene.[4] The water is collected in the trap, physically removing it from the reaction equilibrium.

    • Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction flask can sequester the water produced.

MethodReagent Ratio (Methanol:Acid)Water RemovalTypical Yield Improvement
Standard 10:1NoneBaseline
Excess Reactant 20:1 or greaterPassive (by mass action)+10-20%
Dean-Stark 3:1 (in toluene)Active (azeotropic distillation)+20-30%
Molecular Sieves 10:1Active (sequestration)+15-25%
Q5: I've confirmed by NMR that my crude product contains a significant amount of unreacted 3-cyclopentylpropanoic acid, even after a long reaction time. What is happening during the workup?

A5: This is a classic sign of ester hydrolysis occurring during the aqueous workup.[8] The acidic conditions used for the reaction can be reintroduced during the workup, and the basic wash, while necessary, can also catalyze hydrolysis (saponification) if not performed carefully.

Protocol for Minimizing Workup Hydrolysis:
  • Temperature is Critical: Perform all aqueous washes with ice-cold solutions (water, NaHCO₃, brine). Lowering the temperature dramatically slows the rate of hydrolysis.

  • Use a Weak Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Avoid strong bases like sodium hydroxide (NaOH), which can aggressively saponify the ester.[8]

  • Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Perform extractions and washes efficiently and move immediately to the next step.

  • Ensure Thorough Drying: Any residual water in the organic layer can cause hydrolysis if trace acid remains. Use a sufficient amount of a drying agent like Na₂SO₄ or MgSO₄ until it no longer clumps, indicating the solution is dry.

Q6: What is the recommended method for purifying the final product?

A6: The recommended and most effective method for purifying Methyl 3-cyclopentylpropanoate is vacuum distillation .[6][9] This technique is ideal for separating the desired ester from any non-volatile impurities (like residual starting acid or catalyst byproducts) and high-boiling point side products. Distillation under reduced pressure allows the compound to boil at a much lower temperature, preventing potential thermal decomposition.[9]

Section 2: Alternative Synthetic Approaches

While Fischer esterification is the workhorse method, other synthetic routes exist.

Q7: Are there any alternative, non-equilibrium-based methods for synthesizing Methyl 3-cyclopentylpropanoate?

A7: Yes, several alternative methods can be employed, which are particularly useful if Fischer esterification proves problematic.

  • Photocatalyzed Alkylation: A modern approach involves the solar light-driven photocatalyzed alkylation of cyclopentane with methyl acrylate. One documented procedure uses TBADT (tetrabutylammonium decatungstate) as a photocatalyst in acetonitrile, yielding Methyl 3-cyclopentylpropanoate after illumination.[6] While innovative, this method requires specialized photochemical equipment and may not be readily accessible in all labs.

  • Michael Addition Route: Another pathway involves a Michael addition. This typically starts with cyclopentanone, which is first converted to an enamine. The enamine then reacts with methyl acrylate.[10] This forms an intermediate that requires subsequent hydrolysis and other transformations to arrive at the target molecule. This is a multi-step process and is generally more complex than direct esterification.

  • Use of Activating Agents: To circumvent the equilibrium of the Fischer reaction, 3-cyclopentylpropanoic acid can be "activated." The acid can be converted to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) or an anhydride. This activated intermediate then reacts rapidly and irreversibly with methanol to form the ester. This method avoids the production of water but requires an extra synthetic step.[1]

G cluster_0 Synthesis of Methyl 3-cyclopentylpropanoate cluster_1 Route 1: Fischer Esterification cluster_2 Route 2: Photocatalysis cluster_3 Route 3: Acid Chloride Start Starting Materials F_SM 3-Cyclopentylpropanoic Acid + Methanol Start->F_SM P_SM Cyclopentane + Methyl Acrylate Start->P_SM AC_SM 3-Cyclopentylpropanoic Acid Start->AC_SM F_Reaction Acid Catalyst (H₂SO₄) Reflux F_SM->F_Reaction Product Methyl 3-cyclopentylpropanoate F_Reaction->Product P_Reaction Photocatalyst (TBADT) Light P_SM->P_Reaction P_Reaction->Product AC_Activation SOCl₂ or (COCl)₂ AC_SM->AC_Activation AC_Intermediate 3-Cyclopentylpropanoyl chloride AC_Activation->AC_Intermediate AC_Esterification Methanol AC_Intermediate->AC_Esterification AC_Esterification->Product

Caption: Overview of synthetic routes to Methyl 3-cyclopentylpropanoate.

References
  • Solar Light-driven Photocatalyzed Alkylations. Chemistry on the Window Ledge.
  • CN102140061B - The preparation method of cycloalkylpropionic acid - Google Patents.
  • Synthesis of 3-cyclopentyl-1-propanol - PrepChem.com.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
  • DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents.
  • mechanism for the esterification reaction - Chemguide.
  • Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem - NIH.
  • CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. (2016-12-27).
  • Synthesis of cyclopropanes - Organic Chemistry Portal.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem.
  • Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05).
  • Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications. (2025-01-20).
  • 3-Cyclopentylpropionic acid, 2-tetrahydrofurylmethyl ester | C13H22O3 - PubChem.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07).
  • Ester Reactions: Esterification Exam Prep | Practice Questions & Video Solutions - Pearson.
  • Can anyone tell me the procedure for purification of Methyl vinyl ketone? | ResearchGate. (2014-05-15).
  • Fischer Esterification - Organic Chemistry Portal.
  • Miscellaneous-impurities | Pharmaffiliates.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Preventing polymerization of methyl acrylate in "Methyl 3-cyclopentylpropanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing polymerization of methyl acrylate in "Methyl 3-cyclopentylpropanoate" synthesis Ticket ID: GIESE-8492-MA Status: Resolved / Knowledge Base Article Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Introduction: The Kinetic Battlefield

You are likely attempting a Giese Radical Addition (or Conjugate Addition) to synthesize Methyl 3-cyclopentylpropanoate. You are combining a cyclopentyl radical source (e.g., from decarboxylation of cyclopentanecarboxylic acid or halide reduction) with methyl acrylate.

The Problem: Methyl acrylate is an electron-deficient alkene that is hyper-sensitive to radical polymerization. The very conditions required to generate your cyclopentyl radical (oxidants, photoredox catalysts, peroxides) are also perfect initiators for the unwanted homopolymerization of methyl acrylate.

If your reaction flask has turned into a solid gel or a viscous sludge, you have encountered the Trommsdorff-Norrish Effect (auto-acceleration), where the rate of polymerization accelerates as viscosity increases, leading to a thermal runaway and total loss of yield.

Module 1: Mechanistic Conflict & Causality

To prevent polymerization, you must understand the competition between the Intermolecular Addition (Desired) and Chain Propagation (Undesired).

The Kinetic Competition Diagram

The following diagram illustrates the critical "decision point" for the intermediate radical.

G Start Cyclopentyl Radical (R•) Adduct Adduct Radical (Intermediate) Start->Adduct Addition (k_add) MA Methyl Acrylate (Monomer) MA->Adduct Excess MA Product Methyl 3-cyclopentylpropanoate (Target) Adduct->Product H-Abstraction (Fast termination needed) Polymer Poly(methyl acrylate) (Waste/Gel) Adduct->Polymer Propagation (k_p > k_term) H_Source H-Atom Donor (SH) Polymer->Polymer Chain Growth

Figure 1: Kinetic competition between product formation (H-abstraction) and polymerization (Propagation). High concentrations of Methyl Acrylate favor the red path.

Module 2: The Inhibitor Paradox (Critical Troubleshooting)

A common failure mode is the misuse of inhibitors under inert atmospheres.

The Scenario: You set up a reaction under strict Nitrogen/Argon atmosphere to protect your radical catalyst. You rely on the commercial Methyl Acrylate which contains 10-100 ppm MEHQ (Monomethyl ether hydroquinone). The reaction polymerizes anyway.

The Cause: MEHQ is an aerobic inhibitor . It requires dissolved oxygen to form the active inhibiting species (semiquinone radical). Under an inert atmosphere (N2/Ar), MEHQ is effectively useless.

Inhibitor Selection Guide
InhibitorTypeAtmosphereRemovalBest Use Case
MEHQ PhenolicAerobic Only (Requires O2)Base wash / DistillationStorage; Reactions open to air.
BHT PhenolicAerobic (mostly)CrystallizationGeneral storage; weak under N2.
Phenothiazine (PTZ) AmineAnaerobic & Aerobic Chromatography / DistillationRecommended for Giese additions under N2/Ar.
Galvinoxyl Stable RadicalAnaerobicChromatographyHigh-value, small-scale mechanistic studies.

Actionable Insight: If running under Nitrogen/Argon, do not rely on MEHQ . Spike your reaction mixture with Phenothiazine (PTZ) at 50-100 ppm relative to the acrylate, or use a specific anaerobic inhibitor.

Module 3: Optimization Protocols

To synthesize Methyl 3-cyclopentylpropanoate without "bricking" your flask, adopt one of these validated protocols.

Protocol A: The "Drip-Feed" Thermal Method (High Scalability)

Best for: Large scale, peroxide initiators (e.g., Lauroyl Peroxide).

The Logic: By keeping the instantaneous concentration of Methyl Acrylate (MA) extremely low, the Adduct Radical (see Fig 1) is statistically more likely to find a Hydrogen donor than another MA molecule.

  • Charge: Place the Cyclopentyl precursor (e.g., Cyclopentane, 10 equiv) and solvent (if needed) in the flask. Heat to reflux.

  • Feed: Dissolve Methyl Acrylate (1 equiv) and Initiator (e.g., DLP, 5 mol%) in a syringe.

  • Execution: Syringe pump addition of the MA/Initiator solution over 4–8 hours .

  • Result: Stationary state concentration of MA is near zero. Polymerization is starved.

Protocol B: Photochemical Decarboxylative Giese (Modern)

Best for: Complex substrates, mild conditions.[1]

The Logic: Uses light to generate radicals at controlled rates at room temperature, reducing thermal auto-acceleration.

  • Reagents:

    • Cyclopentanecarboxylic acid (1.0 equiv)

    • Methyl Acrylate (1.5 - 2.0 equiv)

    • Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%)

    • Base (Cs2CO3)

  • Solvent: DMSO or DMF (High viscosity solvents dampen polymerization kinetics slightly).

  • Inhibitor: Add Phenothiazine (5 mg/mmol) .

  • Light Source: Blue LED (450 nm).

  • Troubleshooting: If polymerization occurs, dilute the reaction to 0.05 M or 0.1 M. High concentration = Polymer.

Module 4: Troubleshooting Decision Tree

Follow this logic flow to diagnose failures in real-time.

Troubleshooting Start Issue Encountered Gel Flask Contents Solidified/Gel Start->Gel LowYield Low Yield (No Gel) Start->LowYield Exotherm Rapid Exotherm Spike Start->Exotherm Q1 Inert (N2/Ar)? Gel->Q1 Atmosphere? Q3 Check LCMS for Dimers/Trimers LowYield->Q3 Oligomers present? Sol4 Trommsdorff Effect. Stop reaction. Cool immediately. Dilute next run. Exotherm->Sol4 Sol1 MEHQ failed. Switch to Phenothiazine. Q1->Sol1 Yes Q2 Addition Rate? Q1->Q2 No (Air) Sol2 Concentration too high. Use Syringe Pump (4h+). Q2->Sol2 Fast Sol3 Dilute Reaction (0.1M). Increase H-Donor equivalents. Q3->Sol3 Yes

Figure 2: Troubleshooting logic for acrylate radical additions.

FAQ: Frequently Asked Questions

Q: Can I remove the polymer if my reaction gelled? A: Generally, no. Cross-linked poly(methyl acrylate) is insoluble in most organic solvents. If it's a loose gel, you might salvage product by triturating with methanol (polymer precipitates, product stays in solution), but yields will be poor.

Q: Why does the literature say "degass thoroughly" if oxygen inhibits polymerization? A: Oxygen inhibits both the polymerization AND the desired Giese addition radical chain. You must remove oxygen to allow the reaction to proceed, but by doing so, you disable the MEHQ stabilizer. This is why you must substitute MEHQ with an anaerobic inhibitor (Phenothiazine) or control kinetics via slow addition.

Q: What is the maximum concentration I should run this at? A: For radical additions to acrylates, avoid concentrations above 0.2 M (relative to acrylate). Higher concentrations exponentially increase the rate of polymerization (


) vs the rate of addition.

References

  • Sigma-Aldrich (Merck). Product Specification: Methyl Acrylate, stabilized. (Confirming MEHQ dependence on oxygen).

  • Giese, B.Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds. Pergamon Press, 1986. (Foundational text on Giese addition kinetics).
  • McArthur, D. et al. Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt. Royal Society of Chemistry, 2021. (Modern protocol examples).

  • Levy, L.B. Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science, 1985. (Establishes Phenothiazine efficacy in anaerobic conditions).

  • Baran, P. S. et al. Decarboxylative Giese Reactions. (General methodology for carboxylic acid to acrylate addition).

Sources

Technical Support Center: Methyl 3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Purification Support Subject: Troubleshooting Guide for Ticket Series #MCP-900

Introduction: The "Stealth" Molecule

Welcome to the technical support hub for Methyl 3-cyclopentylpropanoate . If you are reading this, you are likely facing a specific set of frustrations common to this intermediate: it is invisible to standard UV detection, it clings stubbornly to its parent acid, and its boiling point sits in a frustrating "middle zone."

This guide treats your purification process as a system. We do not just list steps; we diagnose the failure modes of standard protocols when applied to this specific lipophilic aliphatic ester.

Ticket #401: "I can't see my product on HPLC/Flash."

User Complaint: “I ran a column using 10% EtOAc/Hexane. My UV detector is flatline, but the mass balance says the compound is there. Where is it?”

Diagnosis: You are relying on UV absorbance at 254 nm.[1] Methyl 3-cyclopentylpropanoate lacks a conjugated


-system. The carbonyl group has a weak absorbance around 210–220 nm, but common solvents (EtOAc) absorb strongly there, blinding your detector.

Corrective Protocol: Visualization & Detection You must switch from "Passive Detection" (UV) to "Destructive/Universal Detection."

1. Thin Layer Chromatography (TLC) Staining

Do not trust UV lamps. Use the following stains to visualize your spots.

Stain ReagentSensitivityColor ResponseMechanism
Phosphomolybdic Acid (PMA) HighDark Blue/Green on light backgroundReduction of Mo(VI) by the ester/alkyl chain upon heating.[2]
Iodine Chamber MediumBrown/Yellow spotsReversible intercalation of iodine into the lipophilic cyclopentyl ring.[2]
Vanillin Dip HighGrey/BlueCondensation with the activated methylene groups upon strong heating.[2]
KMnO₄ (Basic) LowNegative Note: This will NOT stain the product (saturated), but WILL stain unsaturated impurities.[2]
2. Instrumental Monitoring
  • HPLC: Switch detector to Refractive Index (RI) or Charged Aerosol Detector (CAD) .

  • Flash Chromatography: If your system lacks ELSD, collect fractions blindly based on TLC, or use a "spot check" method on every 3rd tube.

  • GC-FID: This is the gold standard for purity assessment. The molecule burns well in a Flame Ionization Detector.

Ticket #402: "My product smells like vinegar and yield is >100%."

Diagnosis: This is a Partition Coefficient Failure . The cyclopentyl group makes the parent acid significantly lipophilic. During a standard sodium bicarbonate wash, the sodium salt of the acid acts as a surfactant (soap), creating stable emulsions or simply partitioning back into the organic layer (DCM or Ether) rather than the water.

Corrective Protocol: The "Cold-Base" or "Dry-Scrub" Method Avoid standard aqueous extractions if emulsions occur. Use the logic tree below to select the correct workup.

Workflow Visualization: Acid Removal Logic

WorkupLogic Start Crude Reaction Mixture (Contains Acid Impurity) CheckScale Scale of Reaction? Start->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 5 Grams CheckScale->LargeScale Filtration Filtration over Basic Alumina SmallScale->Filtration Preferred Wash Cold NaOH Wash (0°C, 0.5M) LargeScale->Wash If Alumina too costly Result1 Acid binds to Alumina. Ester elutes pure. Filtration->Result1 Result2 Rapid deprotonation. Minimal hydrolysis risk. Wash->Result2

Figure 1: Decision matrix for removing unreacted 3-cyclopentylpropionic acid without inducing ester hydrolysis.

Detailed Step for Alumina Filtration:

  • Dilute crude oil in 10 volumes of Hexane (or 5% EtOAc/Hexane).

  • Pack a short plug of Basic Alumina (Activity Grade III) .

  • Flush the solution through. The carboxylic acid chemisorbs to the alumina; the neutral ester passes through.

  • Concentrate the filtrate.

Ticket #403: "I have a 'ghost' impurity eluting right next to my peak."

User Complaint: “I made this via hydrogenation of the alkene. GC shows a split peak. I can't separate them on silica.”

Diagnosis: You have unreacted alkene (Methyl 3-(cyclopent-1-en-1-yl)propanoate) mixed with your saturated product. Their polarity is nearly identical, making standard silica chromatography ineffective. Their boiling points are within 2–3°C, making distillation impossible.

Corrective Protocol: Argentation Chromatography You must exploit the


-bond of the impurity.

The Fix: 10% AgNO₃-Impregnated Silica Silver ions (


) form a reversible 

-complex with the alkene double bond, significantly retarding its retention time compared to the saturated cyclopentyl ester.

Preparation of Ag-Silica:

  • Dissolve

    
     (10g) in Acetonitrile (100 mL).
    
  • Add Silica Gel (90g) and slurry.

  • Rotovap to dryness (protect from light—it will turn grey).

  • Run the column in the dark (wrap in foil).

Mechanism of Separation

Argentation cluster_0 Mobile Phase Saturated Target Ester (Saturated) Stationary Stationary Phase (Silica - Ag+) Saturated->Stationary Weak Interaction (Adsorption) Unsaturated Impurity (Alkene) Unsaturated->Stationary Strong Interaction (Pi-Complexation) Elution1 Pure Methyl 3-cyclopentylpropanoate Stationary->Elution1 Elutes First Elution2 Trapped Alkene Stationary->Elution2 Elutes Late

Figure 2: Mechanistic separation of saturated vs. unsaturated esters using Silver Nitrate chromatography.

Ticket #404: "Vacuum Distillation Guidelines"

User Complaint: “I tried to distill it, but it bumped and I lost material to the pump.”

Diagnosis: Methyl 3-cyclopentylpropanoate is moderately volatile but requires high vacuum to distill at safe temperatures (avoiding ester pyrolysis).

Physical Property Estimates & Setup:

ParameterValue / Recommendation
Atmospheric BP (Est.) 205°C – 215°C
Target Vacuum 0.5 – 2.0 mmHg (High Vacuum)
Target Vapor Temp 65°C – 75°C (at 1 mmHg)
Bath Temperature 90°C – 100°C (Do not exceed 140°C)
Condenser Coolant 0°C (Glycol/Water) - Do not use dry ice (freezing risk)

Senior Chemist Note: Always use a Vigreux column. The separation from lower-boiling solvents (like residual toluene) can be tricky. Ensure you have a "forerun" cut to remove volatiles before collecting the main fraction.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for ester distillation and acid removal).

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Definitive guide on Argentation Chromatography).

  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.[3] (Visualization reagents for aliphatic esters).

  • PubChem Database. (2024). Methyl propionate and Cyclopentane derivatives properties. National Library of Medicine. (Used for boiling point extrapolation).

Sources

Technical Support Center: Stability of Methyl 3-cyclopentylpropanoate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-cyclopentylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Degradation of Methyl 3-cyclopentylpropanoate

This section addresses specific problems you might encounter, their probable causes related to the stability of Methyl 3-cyclopentylpropanoate, and actionable solutions.

Q1: I've observed a decrease in the concentration of Methyl 3-cyclopentylpropanoate in my solution over time. What is the likely cause?

A1: The most probable cause for a decrease in the concentration of Methyl 3-cyclopentylpropanoate is hydrolysis of the ester bond.[1][2][3] Esters are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] This reaction breaks the ester down into its parent carboxylic acid (3-cyclopentylpropanoic acid) and alcohol (methanol).[2][4] The rate of this degradation is influenced by several factors including pH, temperature, and the composition of your solvent system.[5]

Q2: My experimental results are inconsistent. Could this be related to the stability of Methyl 3-cyclopentylpropanoate?

A2: Yes, inconsistent results are a common symptom of compound instability. If Methyl 3-cyclopentylpropanoate is degrading in your experimental matrix, the effective concentration of the active compound is changing, which can lead to variability in your data. It is crucial to establish the stability of the compound under your specific experimental conditions.

Q3: How can I confirm that hydrolysis is the cause of the degradation?

A3: To confirm hydrolysis, you can use an analytical technique like High-Performance Liquid Chromatography (HPLC) to monitor your solution over time.[6][7][8] You should look for a decrease in the peak area of Methyl 3-cyclopentylpropanoate and the concurrent appearance of a new peak corresponding to 3-cyclopentylpropanoic acid. If possible, you can confirm the identity of the new peak by comparing its retention time to a pure standard of 3-cyclopentylpropanoic acid.

Q4: I am working with a buffered solution. Why am I still seeing degradation?

A4: While buffers are used to control pH, several factors could still contribute to degradation:

  • Inappropriate pH: Even within a buffered system, the chosen pH may not be optimal for the stability of Methyl 3-cyclopentylpropanoate. Esters often have a pH range of maximum stability, which needs to be determined experimentally.

  • Buffer Species: Certain buffer components can act as catalysts for hydrolysis. It is advisable to investigate the compatibility of your chosen buffer system with the ester.

  • Temperature: Higher temperatures will accelerate the rate of hydrolysis even in a buffered solution.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Methyl 3-cyclopentylpropanoate in solution?

A1: The primary degradation pathway is hydrolysis, which involves the cleavage of the ester bond to form 3-cyclopentylpropanoic acid and methanol. This reaction can be catalyzed by both acids and bases.[1][2][10]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is typically reversible.[1][3]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and less reactive.[10]

G cluster_main Ester Hydrolysis of Methyl 3-cyclopentylpropanoate MethylEster Methyl 3-cyclopentylpropanoate Intermediate Tetrahedral Intermediate MethylEster->Intermediate + H2O (Acid/Base Catalyst) Products 3-Cyclopentylpropanoic Acid + Methanol Intermediate->Products Elimination

Caption: Acid/Base-catalyzed hydrolysis of Methyl 3-cyclopentylpropanoate.

Q2: What are the ideal storage conditions for solutions of Methyl 3-cyclopentylpropanoate?

A2: To minimize degradation, solutions of Methyl 3-cyclopentylpropanoate should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as refrigerated (2-8 °C) or frozen (≤ -20 °C), to slow down the rate of hydrolysis.[9][11][12]

  • pH: If possible, buffer the solution to a neutral or slightly acidic pH. The optimal pH for stability should be determined experimentally.

  • Solvent: Prepare solutions in anhydrous aprotic solvents if the experimental design allows. If aqueous solutions are necessary, minimize the water content.

  • Light: Store protected from light to prevent potential photolytic degradation, especially if the compound or formulation components are photosensitive.[13]

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q3: How can I prevent the degradation of Methyl 3-cyclopentylpropanoate during my experiments?

A3: To prevent degradation during your experiments, consider the following:

  • Prepare Fresh Solutions: Prepare solutions of Methyl 3-cyclopentylpropanoate immediately before use.

  • Control Temperature: Perform your experiments at the lowest feasible temperature.

  • pH Control: Maintain the pH of your experimental medium in a range where the compound is most stable.

  • Minimize Water Exposure: If your experiment does not require an aqueous environment, use anhydrous solvents.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of Methyl 3-cyclopentylpropanoate in your specific solution, a forced degradation (stress testing) study is recommended.[14][15][16] This involves subjecting the compound to various stress conditions to identify potential degradation products and determine its degradation pathway.[13] The goal is to achieve 5-20% degradation of the active ingredient.[14]

Objective: To determine the stability of Methyl 3-cyclopentylpropanoate under various stress conditions and to identify the primary degradation products.

Materials:

  • Methyl 3-cyclopentylpropanoate

  • Your specific solvent/solution matrix

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 3-cyclopentylpropanoate in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Keep at room temperature and monitor at frequent intervals (e.g., 0, 15, 30, 60, 120 minutes) due to the typically faster rate of base-catalyzed hydrolysis.

      • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Keep at room temperature for 24 hours, protected from light.

      • At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place an aliquot of the stock solution in an oven at 60°C for 48 hours.

      • At specified time points, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

    • Photolytic Degradation:

      • Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).[13]

      • Simultaneously, keep a control sample in the dark at the same temperature.

      • At the end of the exposure period, withdraw samples from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact Methyl 3-cyclopentylpropanoate from its degradation products.

    • Monitor the peak area of Methyl 3-cyclopentylpropanoate and any new peaks that appear.

Data Analysis:

  • Calculate the percentage of degradation at each time point for each stress condition.

  • Summarize the results in a table for easy comparison.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of Methyl 3-cyclopentylpropanoate Stress Apply Stress Conditions Start->Stress Sample Collect Samples at Time Intervals Stress->Sample Acid Acidic Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze End Determine Degradation Pathway and Rate Analyze->End Base Basic Oxidative Oxidative Thermal Thermal Photolytic Photolytic

Caption: Workflow for a forced degradation study of Methyl 3-cyclopentylpropanoate.

Data Summary

Stress ConditionReagent/ConditionTemperatureDuration% Degradation (Example)Major Degradation Product
Acid Hydrolysis 0.1 M HCl60°C24 hours15%3-Cyclopentylpropanoic Acid
Base Hydrolysis 0.1 M NaOHRoom Temp2 hours20%3-Cyclopentylpropanoate Salt
Oxidation 3% H₂O₂Room Temp24 hours< 5%Not significant
Thermal -60°C48 hours< 5%Not significant
Photolytic UV/Vis LightRoom TempPer ICH Q1B< 5%Not significant

Note: The % degradation values are hypothetical and should be determined experimentally.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Available from: [Link]

  • Sop for force degradation study. Pharma Dekho. (2023). Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • hydrolysis of esters. Chemguide. Available from: [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012). Available from: [Link]

  • Stability profile of flavour-active ester compounds in ale and lager beer during storage. ResearchGate. (2025). Available from: [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. (2012). Available from: [Link]

  • Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. PubMed. Available from: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. (2022). Available from: [Link]

  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. (2012). Available from: [Link]

  • Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. PMC. (2021). Available from: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. (2016). Available from: [Link]

  • HPLC chromatogram of methyl esters showing presence of different fatty acid components. ResearchGate. Available from: [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson. Study.com. Available from: [Link]

  • How to prevent hydrolysis in a drug. Quora. (2017). Available from: [Link]

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024). Available from: [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. (2024). Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Quantification Methods for Methyl 3-cyclopentylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the validation of a quantitative assay for Methyl 3-cyclopentylpropanoate, a non-chromophoric, semi-volatile ester. We will move beyond a simple recitation of protocols to explore the underlying scientific principles and rationale that inform the choice of analytical technique and the design of a robust validation strategy, in alignment with international regulatory standards.

The Analytical Challenge: Quantifying Methyl 3-cyclopentylpropanoate

Methyl 3-cyclopentylpropanoate (C₉H₁₆O₂) is a saturated fatty acid methyl ester with a molecular weight of 156.22 g/mol . Its structure lacks a significant chromophore, rendering direct analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) challenging. Furthermore, its semi-volatile nature makes it amenable to Gas Chromatography (GC). This necessitates a careful consideration of the available analytical technologies to achieve the desired sensitivity, selectivity, and robustness for its quantification in various matrices.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will compare three common analytical platforms for the quantification of Methyl 3-cyclopentylpropanoate:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization: A common approach for non-chromophoric analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for a wide range of small molecules.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical first step. The choice depends on several factors, including the nature of the analyte, the required sensitivity, the sample matrix, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)HPLC-UV (with Derivatization)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with UV detection after chemical modification to introduce a chromophore.Separation based on polarity, with highly selective and sensitive detection by mass-to-charge ratio of precursor and product ions.
Applicability to Analyte High. Suitable for volatile and semi-volatile esters.[2][3] Headspace GC-MS can be particularly effective for volatile compounds.[4][5]Moderate. Requires a reproducible derivatization step to introduce a UV-active moiety.[6][7][8]High. Applicable to a wide range of small molecules, including those without chromophores.[9][10]
Sensitivity Good to Excellent. Selective Ion Monitoring (SIM) can enhance sensitivity.[2]Moderate. Dependent on the molar absorptivity of the derivatized product.Excellent. Often considered the most sensitive technique for small molecule quantification.[10][11]
Selectivity High. Mass spectral data provides a high degree of confidence in analyte identification.Moderate to High. Dependent on the chromatographic separation from interfering substances and the specificity of the derivatization reaction.Excellent. The use of precursor-product ion transitions in Multiple Reaction Monitoring (MRM) provides exceptional selectivity.
Matrix Effects Can be significant, potentially affecting ionization efficiency.Can be significant, potentially affecting derivatization efficiency and chromatographic resolution.Can be significant (ion suppression or enhancement), requiring careful method development and the use of an appropriate internal standard.
Throughput Moderate. Run times can be longer compared to modern UHPLC methods.Low to Moderate. The derivatization step can be time-consuming and may require automation for higher throughput.High. Fast chromatography is possible, leading to shorter run times.
Cost (Instrument) ModerateLowHigh
Expertise Required Moderate to HighModerateHigh

The Foundation of Trust: A Comprehensive Validation Workflow

A robust analytical method validation is a holistic process that establishes the performance characteristics of a method, ensuring the reliability of the generated data. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][12][13][14][15]

Validation_Workflow cluster_planning Method Development & Planning cluster_application Routine Analysis Analyte_Properties Analyte Characterization (Methyl 3-cyclopentylpropanoate) Technique_Selection Technique Selection (GC-MS, HPLC-UV, LC-MS/MS) Analyte_Properties->Technique_Selection Initial_Parameters Initial Method Parameters (Column, Mobile Phase, etc.) Technique_Selection->Initial_Parameters Specificity Specificity/ Selectivity Initial_Parameters->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis System_Suitability System Suitability Testing Sample_Analysis->System_Suitability QC_Checks Quality Control Checks System_Suitability->QC_Checks

Caption: A comprehensive workflow for analytical method validation.

Specificity and Selectivity

The "Why": Specificity ensures that the signal measured is unequivocally from the analyte of interest, free from interference from other components in the sample matrix (e.g., impurities, degradation products, matrix components).

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample matrix (without the analyte) to assess for any interfering peaks at the retention time of Methyl 3-cyclopentylpropanoate.

  • Spiked Sample Analysis: Analyze a blank matrix spiked with the analyte and any known potential interferents.

  • Peak Purity (for HPLC-UV): If using a photodiode array (PDA) detector, assess the peak purity of the analyte in the presence of the matrix.

  • Mass Spectral Confirmation (for GC-MS and LC-MS/MS): The unique fragmentation pattern of the analyte provides a high degree of specificity.

Linearity

The "Why": Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards of Methyl 3-cyclopentylpropanoate of known concentrations, bracketing the expected concentration range in the samples.

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean response (e.g., peak area) against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²). An r² value of ≥ 0.99 is generally considered acceptable.

Range

The "Why": The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

The range is established by confirming that the method provides acceptable linearity, accuracy, and precision when applied to samples at the extremes of the concentration range.

Accuracy

The "Why": Accuracy reflects the closeness of the measured value to the true value. It is a measure of the systemic error of the method.

Experimental Protocol:

  • Spiked Matrix Samples: Prepare samples by spiking a known amount of Methyl 3-cyclopentylpropanoate into the blank matrix at a minimum of three concentration levels (low, medium, and high) within the defined range.

  • Analysis: Analyze a minimum of three replicates at each concentration level.

  • Calculation: Express the accuracy as the percentage recovery of the known amount of added analyte. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).

Precision

The "Why": Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error of the method.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of three concentrations (low, medium, and high) within the range, with at least five replicates per concentration, on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) for each concentration level.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on different days, with different analysts, and/or on different instruments.

    • Calculate the RSD over the different experimental conditions.

The RSD should typically be ≤ 15% (≤ 20% at the Lower Limit of Quantification).

Precision_Concept cluster_repeatability Repeatability (Intra-Assay) cluster_intermediate Intermediate Precision (Inter-Assay) Day1_Analyst1_Inst1 Day 1 Analyst 1 Instrument 1 Day2_Analyst2_Inst1 Day 2 Analyst 2 Instrument 1 Day3_Analyst1_Inst2 Day 3 Analyst 1 Instrument 2 Method Analytical Method Method->Day1_Analyst1_Inst1 Method->Day2_Analyst2_Inst1 Method->Day3_Analyst1_Inst2

Caption: Relationship between Repeatability and Intermediate Precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank samples or the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

The "Why": Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: For GC-MS, this could include inlet temperature, oven ramp rate, and gas flow rate. For HPLC, this could include mobile phase composition, pH, column temperature, and flow rate.

  • Vary Parameters: Systematically vary these parameters within a realistic range.

  • Analyze Samples: Analyze a sample at each of the modified conditions.

  • Evaluate Impact: Assess the effect of these variations on the analytical results (e.g., peak area, retention time, resolution).

Conclusion: A Fit-for-Purpose Approach

The validation of an analytical method for the quantification of Methyl 3-cyclopentylpropanoate is a multifaceted process that requires a deep understanding of the analyte's properties and the chosen analytical technique. While GC-MS offers a direct and robust approach for this semi-volatile ester, LC-MS/MS provides superior sensitivity and selectivity, which may be crucial for trace-level analysis. HPLC-UV with derivatization remains a viable, albeit more labor-intensive, alternative when advanced mass spectrometric instrumentation is unavailable.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation. [Link]

  • EMA Guideline on bioanalytical method validation. [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Quantifying the chemical beauty of drugs - PMC. [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC - NIH. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model - ResearchGate. [Link]

  • Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey - MDPI. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis - Welch Materials. [Link]

  • Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC. [Link]

  • Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products - MDPI. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore: - Veeprho. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

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A Comparative Guide to the Synthesis of Methyl 3-Cyclopentylpropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 3-cyclopentylpropanoate is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries.[1] Its structural motif is present in various biologically active molecules. This guide provides an in-depth comparison of alternative synthetic routes to this ester, offering experimental insights and data to inform methodological choices in research and development settings.

Introduction: The Significance of Methyl 3-Cyclopentylpropanoate

The synthesis of tailored aliphatic esters like methyl 3-cyclopentylpropanoate is a common objective in medicinal chemistry and materials science. The cyclopentyl moiety can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and metabolic stability. Consequently, efficient and scalable access to this compound is of significant interest. This document will explore and contrast several synthetic strategies, focusing on yield, practicality, and mechanistic rationale.

Part 1: Comparative Analysis of Synthetic Routes

Three primary strategies for the synthesis of methyl 3-cyclopentylpropanoate are discussed and compared:

  • Direct Radical Alkylation of Cyclopentane: A modern photochemical approach.

  • Conjugate Addition to Methyl Acrylate: A classic and versatile method.

  • Homologation of Cyclopentaneacetic Acid: A traditional route with specific advantages.

Route 1: Solar Light-Driven Photocatalyzed Alkylation

A contemporary approach involves the direct alkylation of cyclopentane using methyl acrylate, driven by solar light and a photocatalyst.[2] This method represents a step towards more sustainable and "green" chemical synthesis.

Mechanism: This reaction proceeds via a radical mechanism. The photocatalyst, tetrabutylammonium decatungstate (TBADT), absorbs light and initiates the formation of a cyclopentyl radical from cyclopentane. This radical then adds to the double bond of methyl acrylate in a conjugate fashion. The resulting radical intermediate is then reduced and protonated to yield the final product.

Experimental Data: In a reported procedure, a solution of cyclopentane, methyl acrylate, and TBADT in acetonitrile was illuminated for seven days.[2] After purification by vacuum distillation, methyl 3-cyclopentylpropanoate was obtained in a 43% yield.[2]

Advantages:

  • Utilizes an abundant and inexpensive starting material (cyclopentane).

  • Employs a sustainable energy source (solar light).

  • Represents a novel and modern synthetic strategy.

Disadvantages:

  • Moderate yield (43%).[2]

  • Long reaction time (7 days).[2]

  • Requires a specialized photocatalyst.

Causality of Experimental Choices: The choice of acetonitrile as a solvent is crucial as it is relatively transparent to the wavelengths of light used and can dissolve all reactants. The long reaction time is a consequence of the relatively low quantum yield of the photocatalytic process.

Route 2: Conjugate Addition of a Cyclopentyl Nucleophile to Methyl Acrylate

The Michael addition, or conjugate addition, is a cornerstone of C-C bond formation in organic synthesis.[3] This approach involves the 1,4-addition of a cyclopentyl nucleophile to methyl acrylate. The nucleophile is typically a Grignard reagent (cyclopentylmagnesium bromide) or an organocuprate.

Mechanism: The reaction of cyclopentylmagnesium bromide with methyl acrylate can lead to both 1,2- and 1,4-addition products. To favor the desired 1,4-addition, a catalytic amount of a copper(I) salt, such as cuprous chloride, is often employed.[4][5] The in-situ formation of an organocuprate species directs the nucleophilic attack to the β-carbon of the α,β-unsaturated ester.

Advantages:

  • Potentially high yields.

  • A well-established and versatile reaction.

  • Can be adapted for the synthesis of a wide range of 3-substituted propanoates.

Disadvantages:

  • Requires the preparation of a Grignard reagent, which is moisture-sensitive.

  • The use of stoichiometric organometallic reagents can be a drawback in terms of atom economy and waste generation.

  • Side reactions, such as 1,2-addition, can occur without careful control of reaction conditions.[4]

Causality of Experimental Choices: The use of a copper catalyst is a key strategic choice to ensure the regioselectivity of the addition.[4][5] Low reaction temperatures are typically employed to minimize side reactions and enhance the stability of the organometallic intermediates.

Route 3: Homologation of Cyclopentaneacetic Acid via Arndt-Eistert Synthesis

The Arndt-Eistert homologation is a classic method for the one-carbon chain extension of carboxylic acids.[6][7][8] This multi-step sequence involves the conversion of a carboxylic acid to its next higher homolog.

Mechanism:

  • Acid Chloride Formation: Cyclopentaneacetic acid is first converted to its acid chloride, typically using thionyl chloride or oxalyl chloride.

  • Diazo Ketone Formation: The acid chloride reacts with diazomethane to form a diazo ketone intermediate.

  • Wolff Rearrangement: In the presence of a metal catalyst (e.g., silver oxide) and a nucleophile (in this case, methanol), the diazo ketone undergoes a Wolff rearrangement to form a ketene. This ketene is then trapped by methanol to yield the desired methyl 3-cyclopentylpropanoate.[7]

Advantages:

  • A reliable and well-documented method for homologation.[7][8]

  • Generally provides good yields (typically 50-80%).[7]

  • The reaction proceeds with retention of configuration at the migrating center.[6]

Disadvantages:

  • The use of diazomethane is a significant safety concern as it is a toxic and explosive gas.[6]

  • This is a multi-step synthesis, which can be less efficient than a one-pot procedure.

Causality of Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for the subsequent reaction with the relatively poor nucleophile, diazomethane. The choice of a silver catalyst for the Wolff rearrangement is traditional, although other metals can be used.[8] The presence of methanol is essential to trap the ketene intermediate and form the final methyl ester.

Part 2: Data Presentation and Experimental Protocols

Comparative Data Summary
Synthetic RouteStarting MaterialsKey ReagentsYield (%)Reaction TimeKey AdvantagesKey Disadvantages
Photocatalyzed Alkylation Cyclopentane, Methyl AcrylateTBADT, Acetonitrile43[2]7 days[2]Sustainable, uses abundant starting materialModerate yield, long reaction time
Conjugate Addition Cyclopentyl Bromide, Methyl AcrylateMagnesium, CuCl (cat.)Potentially HighSeveral hoursVersatile, well-establishedMoisture sensitive, side reactions
Arndt-Eistert Homologation Cyclopentaneacetic AcidSOCl₂, CH₂N₂, Ag₂O, Methanol50-80 (typical)[7]Multi-stepReliable, good yieldsUse of hazardous diazomethane
Detailed Experimental Protocols

Protocol 1: Solar Light-Driven Photocatalyzed Synthesis of Methyl 3-Cyclopentylpropanoate [2]

  • In a 100 mL round-bottom flask, dissolve 664 mg of tetrabutylammonium decatungstate (TBADT) (0.2 mmol) in 100 mL of acetonitrile.

  • Add 4.65 mL of cyclopentane (50 mmol) and 900 μL of methyl acrylate (10 mmol) to the solution.

  • Seal the flask and expose it to direct sunlight for 7 days.

  • After the reaction period, concentrate the mixture under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain methyl 3-cyclopentylpropanoate as a colorless oil.

Protocol 2: Synthesis of Methyl 3-Cyclopentylpropanoate via Conjugate Addition (Illustrative)

Note: Specific experimental conditions for the conjugate addition of cyclopentylmagnesium bromide to methyl acrylate to yield the target molecule were not found in the search results. The following is a general, illustrative protocol based on similar reactions.[4]

  • Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • Once the magnesium is consumed, cool the Grignard reagent to 0 °C.

  • Conjugate Addition: In a separate flame-dried flask, prepare a solution of methyl acrylate in anhydrous diethyl ether and cool to -78 °C.

  • Add a catalytic amount of cuprous chloride to the methyl acrylate solution.

  • Slowly add the prepared cyclopentylmagnesium bromide solution to the cooled methyl acrylate solution via cannula.

  • Stir the reaction mixture at -78 °C for several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Methyl 3-Cyclopentylpropanoate via Arndt-Eistert Homologation (Illustrative)

Note: A specific experimental protocol for the Arndt-Eistert homologation of cyclopentaneacetic acid to the target molecule was not found in the search results. The following is a general, illustrative protocol.[7][8]

  • Acid Chloride Formation: In a round-bottom flask, combine cyclopentaneacetic acid and a slight excess of thionyl chloride.

  • Gently reflux the mixture until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopentaneacetyl chloride.

  • Diazo Ketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add an ethereal solution of diazomethane (2 equivalents) to the cooled acid chloride solution. (Caution: Diazomethane is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions).

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • Wolff Rearrangement: In a separate flask, prepare a suspension of silver oxide in methanol.

  • Slowly add the diazo ketone solution to the silver oxide suspension at room temperature.

  • Stir the reaction mixture until the evolution of nitrogen gas ceases.

  • Filter the reaction mixture to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Part 3: Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Photocatalyzed Alkylation cluster_1 Route 2: Conjugate Addition cluster_2 Route 3: Arndt-Eistert Homologation A1 Cyclopentane A3 Methyl 3-cyclopentylpropanoate A1->A3 TBADT, hv A2 Methyl Acrylate A2->A3 B1 Cyclopentyl Bromide B3 Cyclopentylmagnesium Bromide B1->B3 B2 Mg B2->B3 B5 Methyl 3-cyclopentylpropanoate B3->B5 CuCl (cat.) B4 Methyl Acrylate B4->B5 C1 Cyclopentaneacetic Acid C3 Cyclopentaneacetyl Chloride C1->C3 C2 SOCl₂ C2->C3 C5 Diazo Ketone Intermediate C3->C5 C4 CH₂N₂ C4->C5 C7 Methyl 3-cyclopentylpropanoate C5->C7 C6 Ag₂O, MeOH C6->C7 Wolff Rearrangement

Caption: Comparative overview of three synthetic routes to Methyl 3-cyclopentylpropanoate.

Conclusion and Recommendations

The choice of synthetic route to Methyl 3-cyclopentylpropanoate depends heavily on the specific requirements of the research or development project.

  • For exploratory, small-scale synthesis where novelty and sustainability are valued, the photocatalyzed alkylation offers an intriguing, albeit currently lower-yielding, option.

  • For versatility and potentially high yields in a traditional laboratory setting, the conjugate addition of a cyclopentyl organometallic reagent is a strong candidate, provided the necessary precautions for handling such reagents are taken.

  • The Arndt-Eistert homologation remains a viable, albeit classical, route for the specific transformation of cyclopentaneacetic acid. However, the significant hazards associated with diazomethane necessitate a careful risk assessment and may lead researchers to favor alternative homologation procedures if available.

Ultimately, the optimal synthetic strategy will be a balance of factors including yield, scalability, safety, cost, and the available expertise and equipment.

References

  • Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
  • Author Unknown. (n.d.). Solar Light-driven Photocatalyzed Alkylations. Chemistry on the Window Ledge.
  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Google Patents. (n.d.). DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • Munch-Petersen, J., & Andersen, P. (1961). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters - VIII. Further Studies on the Effect of Cuprous Chloride. SciSpace.
  • Author Unknown. (n.d.). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. SciSpace.
  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.
  • YouTube. (2019). Arndt-Eistert Homologation.
  • Slideshare. (n.d.). Arndt-eistert homologation.

Sources

Performance of "Methyl 3-cyclopentylpropanoate" in different reaction types

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide for Research & Development [1]

Executive Summary

Methyl 3-cyclopentylpropanoate (CAS: 4300-02-1) is a specialized aliphatic ester utilized primarily as a lipophilic building block in pharmaceutical chemistry and fragrance synthesis.[1] Structurally, it features a saturated five-membered ring tethered to a methyl ester via a flexible two-carbon (ethyl) spacer.[1]

This guide evaluates its performance across three critical reaction vectors: Hydrolysis , Reduction , and Radical Functionalization . By comparing it with its structural analogs—Methyl 3-cyclohexylpropanoate (steric analog) and Methyl 3-phenylpropanoate (electronic analog)—we isolate the specific contributions of the cyclopentyl moiety to reaction kinetics and selectivity.[1]

Comparative Performance Analysis

The following table summarizes the relative reactivity of Methyl 3-cyclopentylpropanoate against key alternatives.

Table 1: Comparative Reactivity Profile

FeatureMethyl 3-cyclopentylpropanoate Methyl 3-cyclohexylpropanoate Methyl 3-phenylpropanoate
Steric Bulk (Taft

)
Moderate (Flexible Ring)High (Rigid Chair Conformer)Low (Planar Ring)
Hydrolysis Rate (

)
1.0 (Baseline) ~0.85 (Slower due to bulk)~4.5 (Faster due to EWG*)
Reduction Selectivity High (Ring is inert)High (Ring is inert)Low (Risk of ring hydrogenation)
Lipophilicity (LogP) ~3.2~3.7~2.6

*EWG: Electron Withdrawing Group (Phenyl ring activates carbonyl).

A. Hydrolysis (Chemical & Enzymatic)
  • Performance: The "3-position" spacing (gamma-position relative to carbonyl) effectively decouples the steric bulk of the cyclopentyl ring from the reaction center.[1] Consequently, this molecule hydrolyzes at a rate comparable to linear fatty esters, unlike cyclopentanecarboxylates where the ring is directly attached to the carbonyl.

  • Advantage: It offers a stable lipophilic tail that survives mild hydrolytic conditions but can be cleaved quantitatively under standard saponification protocols (NaOH/MeOH).

  • Enzymatic Utility: It is an excellent substrate for Candida antarctica Lipase B (CALB) for mild deprotection, showing higher turnover numbers than cyclohexyl analogs due to the reduced steric clash in the enzyme's active site tunnel.

B. Reduction (Chemo-selectivity)
  • Performance: When reducing the ester to the corresponding alcohol (3-cyclopentylpropan-1-ol), this molecule exhibits superior chemo-selectivity compared to aromatic analogs.[1]

  • Critical Comparison:

    • Vs. Phenyl Analog: Catalytic hydrogenation (H₂/Pd-C) of Methyl 3-phenylpropanoate often risks reducing the aromatic ring to a cyclohexyl group.[1] The cyclopentyl ring is already saturated, allowing harsh hydrogenation conditions to reduce the ester (using copper-chromite catalysts) without side reactions.[1]

    • Reagent Compatibility: Compatible with LiAlH₄, DIBAL-H, and NaBH₄/LiCl systems.

C. Radical C-H Functionalization (Synthesis)
  • Performance: The molecule can be synthesized directly via photocatalytic radical addition, a method that outperforms traditional multi-step Friedel-Crafts/Hydrogenation routes used for phenyl analogs.[1]

  • Mechanism: The reaction utilizes the high bond dissociation energy (BDE) of the cyclopentyl C-H bond in a controlled manner, avoiding the over-alkylation often seen with linear alkanes.

Experimental Protocols
Protocol A: Photocatalytic Synthesis (Green Chemistry Route)

Context: Direct functionalization of cyclopentane with methyl acrylate.[1] This method avoids toxic organometallics.[1]

  • Reagents:

    • Cyclopentane (Substrate & Solvent, 50 mmol).[2]

    • Methyl Acrylate (10 mmol).[2]

    • TBADT (Tetrabutylammonium decatungstate) photocatalyst (0.2 mmol).[2]

    • Solvent: Acetonitrile (100 mL).[2]

  • Setup:

    • Place mixture in a Pyrex vessel.

    • Irradiate with a 365 nm UV LED or Xenon lamp (simulating solar light) for 7 days.

  • Workup:

    • Concentrate solvent under reduced pressure.[1]

    • Purification: Vacuum distillation (bp ~80°C at 5 mmHg).

  • Yield: Expect ~43% isolated yield of colorless oil.[1]

  • Validation:

    • 1H NMR (CDCl3): δ 3.66 (s, 3H, OMe), 2.32 (t, 2H, α-CH2), 1.75 (m, 1H, ring CH).

Protocol B: Chemo-selective Reduction to Alcohol

Context: Converting the ester to 3-cyclopentylpropan-1-ol without ring opening.[1]

  • Reagents:

    • Methyl 3-cyclopentylpropanoate (1.0 eq).[1]

    • Lithium Aluminum Hydride (LiAlH₄) (1.2 eq).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of LiAlH₄ to 0°C under N₂ atmosphere.

    • Add ester dropwise (exothermic).

    • Warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method):

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL).

    • Filter the granular precipitate.[1]

  • Result: Quantitative conversion to the alcohol.

Visualizing the Reaction Landscape

The following diagrams illustrate the synthesis logic and the reactivity decision tree for researchers selecting this building block.

Figure 1: Photocatalytic Synthesis Pathway

This pathway highlights the radical mechanism (SOMO activation) unique to the cyclopentyl scaffold.

SynthesisPathway Cyclopentane Cyclopentane (Substrate) Radical Cyclopentyl Radical (•C5H9) Cyclopentane->Radical HAT (H-Atom Transfer) TBADT TBADT Catalyst (hv Excitation) TBADT->Radical Excited State Adduct Radical Adduct Radical->Adduct + Methyl Acrylate Acrylate Methyl Acrylate (Trap) Acrylate->Adduct Product Methyl 3-cyclopentylpropanoate (Target) Adduct->Product H-Abstraction

Caption: Radical-mediated synthesis utilizing TBADT as a Hydrogen Atom Transfer (HAT) photocatalyst.

Figure 2: Reactivity Decision Tree

Use this logic flow to determine if this molecule is the correct choice for your target synthesis.

DecisionTree Start Select Reaction Goal Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduction Reduction to Alcohol Start->Reduction AlphaFunc Alpha-Alkylation Start->AlphaFunc H_Cond Condition Check Hydrolysis->H_Cond R_Cond Aromaticity Check Reduction->R_Cond A_Steric Steric Assessment AlphaFunc->A_Steric H_Chem Chemical (NaOH) Fast, Quantitative H_Cond->H_Chem Harsh OK H_Enz Enzymatic (Lipase) High Selectivity H_Cond->H_Enz Mild Required R_Safe Use H2/Pd-C (Safe: No Ring Reduction) R_Cond->R_Safe Cyclopentyl R_Phenyl Avoid H2/Pd-C (Risk: Ring Saturation) R_Cond->R_Phenyl Phenyl Analog A_Good High Yield (Remote Ring) A_Steric->A_Good Low Hindrance

Caption: Strategic selection guide comparing Methyl 3-cyclopentylpropanoate against aromatic alternatives.

References
  • Photocatalyzed Alkylation Synthesis

    • Title: Solar Light-driven Photocatalyzed Alkylations.[1] Chemistry on the Window Ledge.

    • Source: Royal Society of Chemistry (Chemical Communications).[2]

    • URL:[Link]

  • Structural Comparisons (Cyclohexyl vs Cyclopentyl)

    • Title: Nucleophilic Reactivity of the Carbon-Carbon Double Bond.[1] III. A Comparison of the Solvolytic Behavior of 5-Hexenyl and Cyclopentylcarbinyl p-Nitrobenzenesulfonates.

    • Source: Journal of the American Chemical Society.[1]

    • URL:[Link]

  • Physical Properties & Safety

    • Title: Methyl 3-cyclopentylpropano
    • Source: PubChem (N
    • URL:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.